FM 100
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
11114-18-4 |
|---|---|
分子式 |
Br6HN3P3 |
同义词 |
FM 100 |
产品来源 |
United States |
Foundational & Exploratory
"FM-100": A Term with Multiple Identities and No Definitive Pharmacological Agent
An in-depth search for a pharmacological agent specifically designated as "FM-100" has yielded no definitive results for a compound under development or in clinical use. The term "FM-100" is associated with a variety of products and concepts, but does not correspond to a recognized therapeutic agent with a scientifically documented mechanism of action.
While the query for "FM-100" did not identify a specific drug, the search results pointed to several different contexts in which this term is used:
1. "FM100" - A Fraction of Licorice Root: Decades-old research refers to "FM100" as a fractionated extract from licorice root with anti-ulcer properties. Studies from the late 1960s and early 1970s investigated its effects on gastric secretion in animal models. The proposed mechanism of action was the inhibition of endogenous gastrin release, a hormone that stimulates the production of gastric acid.[1] These studies suggested that FM100 could antagonize the effects of histamine (B1213489) and methacholine (B1211447) on gastric secretion.[1] It also appeared to increase exocrine pancreatic secretion, possibly by stimulating the release of the hormone secretin.[1]
2. Cenforce FM 100mg - A Sildenafil (B151) Citrate (B86180) Formulation: In a completely different context, "Cenforce FM 100mg" is a commercially available product containing sildenafil citrate.[2] Sildenafil citrate is a well-established phosphodiesterase type 5 (PDE5) inhibitor.[2]
-
Mechanism of Action of Sildenafil Citrate: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO). NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP causes smooth muscle relaxation and increased blood flow. PDE5 is an enzyme that breaks down cGMP. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing the effect of NO and facilitating an erection in the presence of sexual stimulation.[2][3][4]
3. Frankincense and Myrrh (FM) in Research: Some recent scientific literature uses the abbreviation "FM" to refer to a combination of frankincense and myrrh, particularly in the context of treating knee osteoarthritis.[5] A study investigating this combination at concentrations of 100, 200, and 400 μg/mL found that it could inhibit the activation of the MAPK signaling pathway induced by interleukin-1β (IL-1β) and reduce inflammation in mouse chondrocytes.[5]
4. Farnesworth-Munsell 100 (FM-100) Hue Test: The term "FM-100" is also widely known in the field of ophthalmology as the Farnesworth-Munsell 100 Hue Test. This is not a drug but a test of color vision used to detect and quantify color vision deficiencies.[6] It has been used in clinical studies to assess potential effects of drugs on color vision.[3][4]
5. Other Contexts: The designation "FM 100" also appears in various other, non-pharmacological contexts, including:
-
FUCLEAR FM-100: A hydrogenated C9 aromatic hydrocarbon used in adhesives.[7]
-
Fermium (Fm): The synthetic chemical element with the atomic number 100.[8][9][10]
-
US Army Field Manuals: Such as this compound-1, which outlines army principles.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. medypharma.com [medypharma.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. bayer.com [bayer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. webelements.com [webelements.com]
- 9. Fermium | Atomic Number, Radioactive Isotopes, Transuranium Element | Britannica [britannica.com]
- 10. sciencenotes.org [sciencenotes.org]
- 11. bits.de [bits.de]
In-depth Technical Guide: The Compound "FM 100"
A comprehensive search of scientific and chemical databases has revealed no publicly available information on a chemical compound designated "FM 100" with a specific chemical structure and synthesis pathway relevant to researchers, scientists, and drug development professionals.
The term "this compound" does not correspond to a known molecule in the chemical literature or drug development pipelines. Searches for this term have yielded results for unrelated subjects, including:
-
Fermium (Fm): A synthetic chemical element with the atomic number 100.[1][2][3][4][5] This is an actinide metal produced through nuclear reactions, not a compound with a defined molecular structure and chemical synthesis pathway in the context of drug development.[2][3][5]
-
Frequency Modulation (FM) Synthesis: A technique used in sound engineering to create complex waveforms.[6][7][8][9][10]
-
Farnsworth-Munsell 100 Hue Test (FM-100 Test): A test of human color vision.[11]
-
Fibromyalgia (FM): A medical condition causing chronic widespread pain.[12]
It is possible that "this compound" is an internal, proprietary code name for a compound that has not been disclosed publicly. Without a specific IUPAC name, CAS registry number, or reference in a peer-reviewed publication, it is not possible to provide the requested in-depth technical guide, including its chemical structure, synthesis pathway, quantitative data, experimental protocols, and visualizations.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized identifiers to ensure accurate retrieval of information.
If "this compound" is a specific compound of interest, further details are required to conduct a meaningful search and provide the requested technical information. Such details could include:
-
The full chemical name.
-
The CAS (Chemical Abstracts Service) number.
-
A reference to a patent or scientific article mentioning the compound.
References
- 1. webelements.com [webelements.com]
- 2. Fermium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Fermium | Fm | CID 23998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fermium | Atomic Number, Radioactive Isotopes, Transuranium Element | Britannica [britannica.com]
- 6. Frequency modulation synthesis - Wikipedia [en.wikipedia.org]
- 7. cymatics.fm [cymatics.fm]
- 8. youtube.com [youtube.com]
- 9. perfectcircuit.com [perfectcircuit.com]
- 10. multimed.org [multimed.org]
- 11. researchgate.net [researchgate.net]
- 12. Fibromyalgia - Wikipedia [en.wikipedia.org]
discovery and characterization of compound FM 100
An extensive review of scientific and patent literature reveals no specific chemical entity or drug candidate consistently identified as "Compound FM 100." While the query sought an in-depth technical guide on its discovery and characterization, the term "this compound" appears in various, unrelated contexts, none of which point to a singular, well-documented compound undergoing drug development.
The most prominent and unrelated finding is the Farnsworth-Munsell 100 Hue Test, often abbreviated as the "FM-100 test," which is a standardized method for assessing color vision acuity. This is a diagnostic tool and not a therapeutic compound.
The search for a compound with the designation "this compound" did not yield specific information regarding its synthesis, screening, biological activity, or mechanism of action. Instead, the search results pointed to various other compounds with numerical designations, such as:
-
MMI-0100: A cell-permeant peptide inhibitor of MAPKAP kinase 2 (MK2) that has been investigated for its anti-fibrotic and anti-inflammatory properties, particularly in the context of cardiac fibrosis following myocardial infarction.
-
IC-100: A humanized IgG4 monoclonal antibody that targets the apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC). It is being explored for its ability to downregulate inflammation by modulating the inflammasome pathway.
-
BP100: A linear undecapeptide with antimicrobial properties, particularly against Gram-negative bacteria.
The literature also contains general discussions on drug discovery and development methodologies, such as the application of functional magnetic resonance imaging (fMRI), the use of radiolabeled compounds for in vitro and in vivo studies, and the implementation of high-throughput screening platforms. However, these documents do not reference a specific compound named this compound.
Furthermore, a patent was identified for an antitumor and antibacterial agent designated MJ773-88K4, but this is unrelated to this compound. Additionally, a biosensor for detecting Alzheimer's disease biomarkers was found to have a detection limit in the femtomolar (fM) range, including 100 fM, but this is a reference to a concentration, not a compound name.
Due to the absence of a defined compound "this compound" in the reviewed literature, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The information available points to a likely misinterpretation of the designation or a reference to a non-public or discontinued (B1498344) project. Further clarification on the chemical structure, therapeutic target, or origin of "Compound this compound" is necessary to conduct a meaningful and accurate scientific review.
Navigating the Enigma of FM 100: A Review of Historical Target Identification and Validation
An in-depth analysis for researchers, scientists, and drug development professionals on the available scientific literature concerning "FM 100" reveals a notable scarcity of contemporary target identification and validation studies. The predominant body of research on a compound designated as "this compound" dates back to the early 1980s and identifies it as a fraction derived from licorice root with potential anti-ulcer properties. This technical guide consolidates the available historical data, outlines the proposed mechanisms of action, and highlights the significant gaps in modern pharmacological and molecular understanding.
The term "this compound" appears in various scientific and technical contexts, often referring to the Farnsworth-Munsell 100 Hue Test for color vision, which is unrelated to drug development. This guide will focus exclusively on the pharmacological agent identified as this compound in historical studies.
Historical Context and Proposed Therapeutic Target
Research conducted in the 1980s investigated this compound, a fraction of licorice root, for its anti-ulcer activity. These studies, primarily in animal models, suggested that this compound's therapeutic effects were linked to the regulation of gastric acid secretion. The proposed primary target for this compound was the inhibition of endogenous gastrin release, a key hormone stimulating gastric acid production.
Summary of Preclinical Findings
The foundational studies on this compound provided initial insights into its potential mechanism of action. The quantitative data from these studies are summarized below for comparative analysis.
| Experimental Model | Dosage | Key Finding | Reference |
| Conscious Rats | 400 mg/kg, p.o. | No effect on basal serum gastrin concentration. | [1] |
| Conscious Rats | 800 mg/kg, p.o. | Increased basal serum gastrin concentration. | [1] |
| Rats (antrum separated from fundus) | Dose-dependent | Decreased serum gastrin concentration via intraduodenal administration. | [1] |
| Conscious Beagles | 400 mg/kg, p.o. | No effect on feeding-induced increase in serum gastrin. | [1] |
| Anesthetized Dogs (antrum separated from fundus) | 200 mg/kg, intraduodenal | Prevented peptone-induced increase in acid output and serum gastrin. | [1] |
| Pylorus-ligated Rats | 50, 200 mg/kg, i.p. | Dose-dependent prevention of ulcer formation. | [2] |
Detailed Experimental Protocols
The methodologies from these historical studies are detailed below to provide a comprehensive understanding of the experimental setup.
Animal Models:
-
Rats: Male Wistar strain rats were used. For studies involving the separation of the antrum and fundus, a surgical procedure was performed to create an isolated antral pouch. Pylorus ligation was performed to induce ulcer formation.[1][2]
-
Dogs: Conscious female beagle dogs and anesthetized mongrel dogs were used. Similar to the rat model, some dogs underwent surgical separation of the antrum and fundus.[1]
Drug Administration:
-
This compound was administered orally (p.o.), intraperitoneally (i.p.), or intraduodenally.[1][2]
-
Dosages varied depending on the animal model and the specific experimental question.[1][2]
Measurement of Gastrin and Gastric Acid:
-
Serum gastrin concentrations were determined by radioimmunoassay.[1]
-
Gastric acid output was measured by collecting gastric juice and titrating it with NaOH.[1]
Ulcer Assessment:
-
In the pylorus-ligated rat model, the stomach was examined for the presence and severity of ulcers.[2]
Proposed Signaling Pathway and Mechanism of Action
Based on the available data, the proposed mechanism of action for this compound centers on the modulation of gastrin release from G-cells in the stomach's antrum. The following diagram illustrates the hypothetical signaling pathway influenced by this compound.
Experimental Workflow for Target Validation
A modern approach to validate the proposed target of this compound would involve a series of in vitro and in vivo experiments. The following diagram outlines a logical workflow for such a validation study.
Conclusion and Future Directions
The existing literature on this compound as a therapeutic agent is sparse and dated. While early studies pointed towards the inhibition of gastrin release as a potential mechanism for its anti-ulcer effects, these findings have not been substantiated by modern molecular and cellular techniques. For drug development professionals, "this compound" from licorice root represents a historical lead that would require a complete and rigorous target identification and validation pipeline to be considered a viable candidate for further development.
Future research would need to:
-
Isolate and Characterize the Active Moiety: Identify the specific compound(s) within the "this compound" fraction responsible for the observed biological activity.
-
Modern Target Identification: Employ contemporary techniques such as affinity chromatography, mass spectrometry, and genetic screening to identify the direct molecular target(s).
-
In-depth In Vitro and In Vivo Validation: Conduct rigorous validation studies using modern cell-based assays and relevant animal models to confirm the mechanism of action and therapeutic potential.
Without such studies, the development of this compound as a therapeutic agent remains speculative.
References
The Biological Activity of FM-100: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM-100 is a fractionated extract derived from licorice root (Glycyrrhiza sp.) that has demonstrated significant anti-ulcer and gastric anti-secretory properties in preclinical studies. This technical guide provides a comprehensive review of the available scientific literature on the biological activity of FM-100, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The information is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of natural product-derived compounds for gastrointestinal disorders.
Core Findings on the Biological Activity of FM-100
Early studies identified FM-100 as a promising agent for the treatment of peptic ulcers. Research conducted primarily in the 1970s and 1980s established its efficacy in animal models and began to elucidate its mechanism of action.
Anti-Ulcerogenic and Gastric Anti-Secretory Effects
FM-100 has been shown to prevent the formation of ulcers and reduce gastric acid secretion in various animal models. A key study demonstrated that intraperitoneal administration of FM-100 at doses of 50 and 200 mg/kg dose-dependently prevented ulcer formation in pylorus-ligated rats[1]. This effect was accompanied by a dose-dependent decrease in the volume of gastric juice and a slight increase in its pH, while pepsin activity was largely unaffected[1].
Further investigations into its anti-secretory properties revealed that FM-100's mechanism is distinct from that of anticholinergic agents[2][3]. It was observed that FM-100 decreased non-stimulated gastric secretion volume and acid output in pylorus-ligated rats[2][3].
Mechanism of Action: Inhibition of Gastrin Release
The primary mechanism underlying the gastric anti-secretory effect of FM-100 is believed to be the inhibition of endogenous gastrin release from the antral mucosa[2][4][5]. Gastrin is a key hormone that stimulates the secretion of gastric acid.
Studies in rats with a separated antrum and fundus showed that intraduodenal administration of FM-100 led to a dose-dependent decrease in serum gastrin concentration[4][5]. In anesthetized dogs with a similar surgical preparation, a 200 mg/kg intraduodenal dose of FM-100 prevented the increase in both acid output and serum gastrin concentration that is typically induced by the administration of a peptone solution[4][5]. Interestingly, FM-100 did not inhibit gastric secretion induced by the direct administration of crude gastrin, further supporting the hypothesis that its action is on gastrin release rather than on the gastrin receptor itself[2].
The precise molecular targets of FM-100 within the gastrin-releasing pathway have not been fully elucidated in the available literature.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of FM-100 as reported in the reviewed literature. Due to the limited availability of full-text articles, the data presented here is derived from abstracts of the original publications.
Table 1: Anti-Ulcer and Gastric Anti-Secretory Effects of FM-100 in Pylorus-Ligated Rats
| Parameter | Dose (mg/kg, i.p.) | Effect | Reference |
| Ulcer Formation | 50, 200 | Dose-dependent prevention | [1] |
| Gastric Juice Volume | 50, 200 | Dose-dependent decrease | [1] |
| Gastric Juice pH | 50, 200 | Slight increase | [1] |
| Pepsin Activity | 50, 200 | Scarcely influenced | [1] |
Table 2: Effects of FM-100 on Serum Gastrin Concentration
| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Serum Gastrin | Reference |
| Conscious Rats | 400 | p.o. | No effect on basal levels | [4][5] |
| Conscious Rats | 800 | p.o. | Increased basal levels | [4][5] |
| Rats (antrum separated from fundus) | Not specified | i.d. | Dose-dependent decrease | [4][5] |
| Conscious Beagles (fed) | 400 | p.o. | No effect on feeding-induced increase | [4][5] |
| Anesthetized Dogs (antrum separated from fundus) | 200 | i.d. | Prevented peptone-induced increase | [4][5] |
Experimental Protocols
The following are descriptions of the key experimental methodologies as inferred from the available abstracts. For detailed, replicable protocols, access to the full-text publications is necessary.
Pylorus Ligation-Induced Ulcer Model in Rats
This model is a standard method for evaluating anti-ulcer drugs.
-
Animal Model: Male rats of an inbred strain were used[1].
-
Procedure: The pylorus of the stomach is ligated under anesthesia to cause the accumulation of gastric acid, leading to ulcer formation.
-
Drug Administration: FM-100 was administered intraperitoneally (i.p.) at doses of 50 and 200 mg/kg[1]. Other anti-ulcer agents were administered via different routes for comparison (intraduodenally or per os)[1].
-
Endpoint Analysis: After a set period, the animals are euthanized, and the stomachs are examined for ulcer formation. The volume, pH, and pepsin activity of the gastric juice are also measured[1].
Gastrin Release Studies in Rats and Dogs
These experiments were designed to investigate the effect of FM-100 on serum gastrin levels.
-
Animal Model: Studies were conducted in both rats and dogs[4][5].
-
Surgical Preparation: To isolate the effects on gastrin release from the antrum, a surgical procedure was performed to separate the antrum from the fundus of the stomach[4][5].
-
Drug Administration: FM-100 was administered either orally (p.o.) or intraduodenally (i.d.) at various doses[4][5].
-
Stimulation of Gastrin Release: In some experiments, gastrin release was stimulated by feeding or by the administration of a peptone solution into the separated antrum[4][5].
-
Endpoint Analysis: Blood samples were collected to measure serum gastrin concentrations using radioimmunoassay[6].
Signaling Pathways and Visualizations
The primary mechanism of FM-100's anti-secretory action is the inhibition of gastrin release. The following diagrams illustrate the general pathway of gastrin release and its subsequent effect on gastric acid secretion, with the hypothesized point of intervention for FM-100.
Caption: Hypothesized mechanism of FM-100 on the gastrin release pathway.
Caption: Experimental workflow for evaluating the anti-ulcer activity of FM-100.
Conclusion and Future Directions
The available literature strongly suggests that FM-100, a fractionated extract of licorice root, possesses significant anti-ulcerogenic and gastric anti-secretory properties. The primary mechanism of action appears to be the inhibition of endogenous gastrin release. However, the existing research, largely conducted several decades ago, presents a number of opportunities for further investigation.
Future research should focus on:
-
Chemical Characterization: A detailed phytochemical analysis of the FM-100 fraction is needed to identify the specific bioactive compounds responsible for its anti-secretory effects.
-
Molecular Mechanism: Elucidating the precise molecular targets of FM-100's active constituents within the gastrin-releasing cells would provide a more complete understanding of its mechanism of action.
-
Modern Preclinical Models: Evaluation of FM-100 in more contemporary and diverse preclinical models of peptic ulcer disease, including those that are NSAID-induced or H. pylori-associated, would be beneficial.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are required to assess the absorption, distribution, metabolism, excretion, and safety profile of FM-100.
A deeper understanding of the pharmacology of FM-100 could pave the way for the development of novel, targeted therapies for the management of peptic ulcers and other acid-related gastrointestinal disorders. Accessing the full-text versions of the cited literature is a critical next step for any research group intending to build upon these foundational studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Licorice Extract (Fm100) on Release of Secretin and Exocrine Pancreatic Secretion in Humans | Semantic Scholar [semanticscholar.org]
The Therapeutic Potential of FM100: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM100 is a fraction derived from licorice root (Glycyrrhiza sp.) that has demonstrated significant anti-ulcer and gastric anti-secretory properties in preclinical studies. Research primarily conducted in the 1970s and 1980s identified FM100 as a promising therapeutic agent for peptic ulcer disease. This technical guide synthesizes the available data on FM100, contextualizes it with modern research on the bioactive compounds of licorice, and outlines its potential therapeutic applications and mechanisms of action. While the foundational research on FM100 is dated, the resurgence of interest in natural product-derived pharmaceuticals warrants a renewed examination of its potential.
Core Therapeutic Application: Anti-Ulcer Agent
The primary therapeutic application of FM100 investigated is the prevention and treatment of peptic ulcers. Early studies demonstrated its efficacy in reducing ulcer formation and gastric acid secretion in various animal models.
Mechanism of Action
The anti-ulcer effect of FM100 is believed to be multifactorial, involving both the direct inhibition of gastric acid secretion and the enhancement of mucosal defense mechanisms.
-
Inhibition of Gastrin Release : The principal mechanism of action proposed for FM100 is the inhibition of endogenous gastrin release from the antral mucosa.[1][2][3] Gastrin is a key hormone that stimulates the secretion of gastric acid. By reducing gastrin levels, FM100 effectively decreases gastric acid output. This effect was observed in studies where FM100 was administered intraduodenally to dogs with surgically separated antrum and fundus, preventing the increase in serum gastrin and acid output typically induced by peptone solution.[2]
-
Modulation of Secretin Release : Studies have also shown that FM100 can stimulate the release of secretin. Secretin, in turn, can inhibit gastric acid secretion and stimulate pancreatic bicarbonate secretion, which helps to neutralize gastric acid.
-
Modern Perspectives on Licorice Flavonoids : While the original research on FM100 focused on gastrin, recent studies on licorice flavonoids—likely components of the FM100 fraction—have elucidated additional mechanisms that may contribute to its anti-ulcer effects. These include:
-
Anti-inflammatory and Antioxidant Effects : Licorice compounds possess anti-inflammatory properties, which can aid in the healing of ulcerated tissue.
-
Antibacterial Activity : Extracts from licorice have shown inhibitory effects against Helicobacter pylori, a bacterium strongly associated with the development of peptic ulcers.
-
Modulation of Cellular Signaling Pathways : Licorice flavonoids have been found to ameliorate gastric ulcers by suppressing apoptosis via the PI3K/AKT signaling pathway and promoting epithelial cell proliferation through the EGFR/ERK pathway.[4][5]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on FM100. It is important to note that this data is derived from older research, and further studies would be needed to validate these findings according to modern standards.
| Animal Model | Dosage | Route of Administration | Effect on Gastric Secretion | Effect on Serum Gastrin | Reference |
| Conscious Rats | 400 mg/kg | p.o. | No effect on basal secretion | No effect on basal levels | [2] |
| Conscious Rats | 800 mg/kg | p.o. | Not specified | Increased basal levels | [2] |
| Rats (antrum separated from fundus) | Dose-dependent | Intraduodenal | Not specified | Decreased | [2] |
| Anesthetized Dogs (antrum separated from fundus) | 200 mg/kg | Intraduodenal | Prevented peptone-induced increase | Prevented peptone-induced increase | [2] |
| Pylorus-ligated Rats | 50, 200 mg/kg | i.p. | Dose-dependent decrease in volume | Not specified | [6] |
| Animal Model | FM100 Dosage | Combined Agent | Effect on Ulcer Formation | Reference |
| Pylorus-ligated Rats | 50 mg/kg | Cimetidine (200 mg/kg) | Augmented prevention | [6] |
| Pylorus-ligated Rats | 50 mg/kg | Pirenzepine (5 mg/kg) | Augmented prevention | [6] |
| Pylorus-ligated Rats | 50 mg/kg | ASS (20 mg/kg) | Augmented prevention | [6] |
Experimental Protocols
The following are generalized descriptions of the key experimental models used to evaluate the anti-ulcer activity of FM100.
Pylorus Ligation-Induced Ulcer Model in Rats
This model is used to assess the effect of a substance on gastric acid secretion and ulcer formation.
-
Animal Preparation : Male Wistar rats are fasted for 24-48 hours with free access to water.
-
Surgical Procedure : Under anesthesia, a midline abdominal incision is made. The pylorus (the opening from the stomach into the small intestine) is carefully ligated with a silk suture.
-
Drug Administration : FM100 or a control vehicle is administered, typically intraperitoneally or intraduodenally, at the time of or immediately after surgery.
-
Observation Period : The animals are allowed to recover for a set period, usually 4-19 hours.
-
Sample Collection and Analysis : After the observation period, the animals are euthanized. The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity. The stomach is then opened along the greater curvature and examined for ulcers. The severity of ulcers is often scored based on their number and size to calculate an ulcer index.
Gastric Fistula Model in Rats and Dogs
This model allows for the collection of gastric secretions in conscious animals over extended periods.
-
Animal Preparation : Animals are surgically fitted with a cannula that provides access to the stomach.
-
Experimental Procedure : After a recovery period, gastric juice can be collected by opening the cannula. To study the effect of FM100 on gastrin release, a more complex surgical model is used where the antrum (where gastrin is produced) is separated from the fundus (where acid is produced). This allows researchers to introduce substances directly to the antrum or duodenum and measure the systemic effects on gastrin and acid secretion.
-
Data Collection : Gastric juice samples are analyzed for volume, pH, and acid concentration. Blood samples are taken to measure serum gastrin levels via radioimmunoassay.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways involved in the therapeutic action of FM100 and its constituent compounds.
Caption: Proposed mechanism of FM100 via inhibition of gastrin release.
Caption: PI3K/AKT pathway modulation by licorice flavonoids.
Caption: EGFR/ERK pathway activation by licorice flavonoids.
Conclusion and Future Directions
FM100, a fraction of licorice root, demonstrated considerable potential as an anti-ulcer agent in early preclinical studies. Its primary mechanism of action was identified as the inhibition of gastrin release, leading to reduced gastric acid secretion. Modern research into the constituent flavonoids of licorice has revealed additional, complementary mechanisms, including the modulation of key cellular signaling pathways such as PI3K/AKT and EGFR/ERK, which are crucial for cell survival and tissue repair.
The existing body of research on FM100, while promising, is dated. There is a clear need for renewed investigation into this natural product fraction. Future research should focus on:
-
Fractionation and Compound Identification : Modern analytical techniques should be employed to identify the specific bioactive compounds within the FM100 fraction.
-
In Vitro and In Vivo Validation : The anti-ulcer and anti-secretory effects of FM100 and its isolated components should be re-evaluated in modern, standardized in vitro and in vivo models.
-
Elucidation of Molecular Mechanisms : Further studies are required to fully elucidate the molecular targets and signaling pathways modulated by FM100.
-
Safety and Toxicological Studies : Comprehensive safety and toxicological evaluations are necessary before any clinical development can be considered.
References
Methodological & Application
Application Notes and Protocols for a Fluorescence-Based Cell Viability In Vitro Assay
A Representative Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific, universally recognized in vitro assay termed "FM 100" for cell lines is not prominently documented in publicly available scientific literature, this document provides a comprehensive protocol for a widely used and representative fluorescence-based cell viability assay. This type of assay is a cornerstone of in vitro toxicology, drug discovery, and basic research. The principles and methodologies detailed herein are broadly applicable and can be adapted for various cell lines and research questions. It is possible that "this compound" refers to an internal, lab-specific nomenclature for a similar assay.
This protocol utilizes the indicator dye resazurin (B115843), a key component in assays like the AlamarBlue® or CellTiter-Blue® assays. In this assay, metabolically active (viable) cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543).[1] The resulting fluorescent signal is directly proportional to the number of viable cells in the culture.
Principle of the Assay
The assay quantitatively measures cell viability by assessing the metabolic capacity of the cells. Viable cells continuously convert resazurin to resorufin, a reaction mediated by mitochondrial reductase enzymes.[1] This conversion results in a measurable increase in fluorescence, which can be detected using a fluorescence plate reader. The amount of resorufin produced is proportional to the number of viable cells, allowing for the quantification of cell proliferation or cytotoxicity of a test compound.
Experimental Protocol
I. Materials and Reagents
-
Cell Lines: Adherent or suspension cells of interest.
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Resazurin Sodium Salt Solution: 0.1 mg/mL in sterile PBS, filtered and stored protected from light at 4°C.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at a known stock concentration.
-
Control Compounds: Positive control for cytotoxicity (e.g., doxorubicin) and negative control (vehicle, e.g., DMSO).
-
Equipment:
-
Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence assays).
-
Laminar flow hood.
-
CO2 incubator (37°C, 5% CO2).
-
Fluorescence microplate reader with appropriate filters (e.g., 560 nm excitation / 590 nm emission).
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
II. Cell Preparation and Seeding
-
Cell Culture: Culture cells in appropriate flasks until they reach approximately 80% confluency.
-
Cell Harvesting (for adherent cells):
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
-
Cell Counting:
-
Transfer the cell suspension to a sterile tube.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density in complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control), "medium only" (background control), and "positive control."
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and recover.
III. Compound Treatment
-
Compound Dilution: Prepare serial dilutions of the test compounds and control compounds in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% (v/v).
-
Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells).
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
For "cells only" wells, add 100 µL of medium with the vehicle.
-
For "medium only" wells, add 100 µL of medium.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
IV. Resazurin Assay
-
Reagent Preparation: Prepare a working solution of resazurin by diluting the stock solution in complete growth medium (a final concentration of 10 µg/mL is common, but may need optimization).
-
Reagent Addition: Add 20 µL of the resazurin working solution to each well, including the "medium only" wells.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to obtain a robust signal without reaching saturation.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.
V. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "medium only" wells from all other wells.
-
Calculation of Percent Viability:
-
Percent Viability = [(Fluorescence of treated cells) / (Fluorescence of untreated cells)] x 100
-
-
IC50 Determination: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Quantitative data from this assay should be summarized in a clear and structured format.
Table 1: Cytotoxicity of Test Compounds on HeLa Cells after 48-hour Exposure
| Compound | IC50 (µM) | 95% Confidence Interval |
| Test Compound A | 12.5 | 10.2 - 15.3 |
| Test Compound B | 45.2 | 38.9 - 52.7 |
| Doxorubicin (Positive Control) | 0.8 | 0.6 - 1.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow of the cell viability assay.
Caption: Workflow for the fluorescence-based cell viability assay.
Hypothetical Signaling Pathway Analysis
This type of viability assay can be used to study the effects of drugs on signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. A compound that inhibits this pathway would be expected to decrease cell viability.
Caption: PI3K/Akt signaling pathway and a potential point of drug inhibition.
References
Unraveling "FM 100": A Multifaceted Term in Science and Technology
The designation "FM 100" is applied to a diverse range of subjects across various scientific and technical fields, leading to potential ambiguity without additional context. Investigations reveal that "this compound" does not refer to a single, universally recognized chemical compound for which dissolution and experimental preparation protocols are commonly available. Instead, the term is associated with a variety of products, methodologies, and even a chemical element.
For researchers, scientists, and drug development professionals, it is crucial to distinguish between these different applications to ensure the correct information is being accessed and applied. Below is a summary of the distinct identities of "this compound" found in the public domain.
FUCLEAR FM-100: A Tackifying Resin
In the field of material science, FUCLEAR FM-100 is identified as a hydrogenated C9 aromatic hydrocarbon resin.[1] It is primarily used as a tackifier in the manufacturing of hot melt adhesives, particularly for EVA (ethylene-vinyl acetate) and SBC (styrene-butadiene copolymer) based products. Its key characteristics include a high softening point, low melt-viscosity, and excellent thermal stability and weather resistance.[1] This product is not intended for biological or pharmaceutical research experiments.
Farnsworth-Munsell 100 Hue Test: A Measure of Color Vision
In the realms of ophthalmology and psychology, "this compound" refers to the Farnsworth-Munsell 100 Hue Test. This is a standardized method for assessing an individual's color vision acuity.[2][3][4] The test requires subjects to arrange a series of colored caps (B75204) in order of gradually changing hue. The results can indicate the presence and nature of color vision deficiencies.[2][3]
FM-100 by Droplet Measurements Technology: An Instrument for Atmospheric Science
For atmospheric and environmental scientists, the FM-100 is a high-speed droplet spectrometer.[5][6] This instrument is designed to measure the size and distribution of fog and cloud droplets, providing valuable data for meteorological research.[6]
SITRANS FM100: An Industrial Flowmeter
In an industrial context, the SITRANS FM100 is a flowmeter developed by Siemens. It is used for measuring the flow rates of conductive liquids in various industrial processes.[7]
Fermium (Fm): The Chemical Element with Atomic Number 100
In chemistry and physics, the symbol "Fm" and the atomic number 100 belong to the element Fermium.[8][9][10][11][12] Named after the physicist Enrico Fermi, Fermium is a synthetic, highly radioactive actinide element.[8][9][10][11] It is produced in only microscopic quantities for the purpose of fundamental scientific research.[10] Due to its extreme rarity and high radioactivity, it is not a substance that would be handled or prepared in a typical laboratory setting for general experiments.[8][10]
This compound-15: A U.S. Army Field Manual
Within the military domain, "this compound-15" refers to a United States Army field manual that outlines doctrine for corps operations.[13]
Conclusion: Clarification Required for Experimental Protocols
Given the varied and unrelated applications of the term "this compound," it is not possible to provide a detailed application note and protocol for dissolving and preparing it for experiments without further, more specific information. The nature of "this compound" as a chemical compound for laboratory use as implied by the query is not supported by the available information.
To receive the appropriate guidance, it is essential for the user to provide additional details, such as:
-
The full chemical name or a more specific product identifier.
-
The chemical class or intended biological target.
-
The context of the experiments (e.g., cell culture, in vivo studies, biochemical assays).
Without this clarification, any attempt to create a protocol would be speculative and potentially hazardous. Researchers and professionals are urged to consult the manufacturer's specifications and safety data sheets for any chemical or material they intend to use in their experiments.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.lu.lv [dspace.lu.lv]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cache.industry.siemens.com [cache.industry.siemens.com]
- 8. chemistrycool.com [chemistrycool.com]
- 9. sciencenotes.org [sciencenotes.org]
- 10. Fermium (Fm) | Research Starters | EBSCO Research [ebsco.com]
- 11. Fermium Atom|Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 12. Fermium | Fm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bits.de [bits.de]
Application Notes and Protocols for FM 100 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the optimal dosage of FM 100, a fraction derived from licorice root with anti-ulcer activity, for use in in vivo animal studies. The information is based on preclinical studies in rodent and canine models.
Summary of Quantitative Data
The following table summarizes the reported dosages of this compound and their observed effects in animal models. This data can serve as a starting point for dose-range finding studies.
| Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Conscious Rats | 400 mg/kg | Oral (p.o.) | No effect on basal serum gastrin concentration. | [1] |
| Conscious Rats | 800 mg/kg | Oral (p.o.) | Increased basal serum gastrin concentration. | [1] |
| Rats (antrum separated from fundus) | Dose-dependent | Intraduodenal | Decreased serum gastrin concentration. | [1] |
| Pylorus-Ligated Rats | 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependently prevented ulcer formation and decreased gastric juice volume. | [2] |
| Pylorus-Ligated Rats | 200 mg/kg | Intraperitoneal (i.p.) | Dose-dependently prevented ulcer formation and decreased gastric juice volume. | [2] |
| Conscious Beagle Dogs | 400 mg/kg | Oral (p.o.) | No effect on feeding-induced increase in serum gastrin concentration. | [1] |
| Anesthetized Dogs (antrum separated from fundus) | 200 mg/kg | Intraduodenal | Prevented the increase in acid output and serum gastrin concentration after peptone solution administration. | [1] |
Mechanism of Action
This compound is suggested to exert its gastric anti-secretory action by inhibiting the release of endogenous gastrin.[1] This is supported by findings where intraduodenal administration of this compound decreased serum gastrin levels in rats and dogs with surgically separated antrum and fundus.[1]
Experimental Protocols
Based on the available literature, the following protocols have been used in studies involving this compound.
Gastrin Level Assessment in Rats
-
Animal Model: Conscious rats and rats with surgically separated antrum and fundus.
-
Dosing:
-
Endpoint: Measurement of serum gastrin concentration.[1]
Anti-Ulcer Activity in Pylorus-Ligated Rats
-
Animal Model: Pylorus-ligated rats.
-
Dosing: Intraperitoneal (i.p.) injection at doses of 50 mg/kg and 200 mg/kg.[2]
-
Endpoints:
Gastrin Level and Acid Output Assessment in Dogs
-
Animal Model: Conscious beagle dogs and anesthetized dogs with surgically separated antrum and fundus.[1]
-
Dosing:
-
Procedure for Anesthetized Dogs: Administration of a peptone solution to stimulate acid output and gastrin release.[1]
-
Endpoints:
Experimental Workflow
Caption: A generalized workflow for in vivo animal studies of this compound.
Note on Signaling Pathways: The available literature on this compound, the licorice root fraction, does not provide sufficient detail on its molecular signaling pathways to generate a diagram. The primary mechanism described is the inhibition of endogenous gastrin release.[1] Further research is required to elucidate the specific intracellular signaling cascades involved in this process.
References
Application Notes and Protocols for Compound FM 100 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cell cultures are crucial in biomedical research and drug development as they closely mimic the physiological state of cells within an organism.[1][2] This document provides detailed application notes and protocols for the treatment of primary cell cultures with "Compound FM 100," a hypothetical anti-cancer agent. These guidelines are designed to be a comprehensive resource for researchers utilizing primary cells to study cellular mechanisms and evaluate potential therapeutic compounds. Primary cell cultures, derived directly from tissues, offer a more biologically relevant model compared to immortalized cell lines, making them invaluable for studying normal cell physiology, disease mechanisms, and the effects of drugs.[1][]
Compound this compound: A Profile
Mechanism of Action: Compound this compound is an experimental small molecule inhibitor targeting the aberrant signaling pathways often activated in cancer cells.[4] Its primary mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest in rapidly dividing cells, while exhibiting minimal toxicity to quiescent, healthy primary cells. Compound this compound is believed to exert its effects by modulating the PI3K/AKT and MAPK signaling pathways, which are frequently dysregulated in various cancers and play a critical role in cell survival and proliferation.[4][5]
Applications in Primary Cell Culture:
-
Anti-cancer drug screening: Assessing the efficacy and cytotoxicity of Compound this compound on primary tumor cells.
-
Mechanism of action studies: Elucidating the molecular pathways affected by Compound this compound.
-
Personalized medicine research: Evaluating patient-derived primary cancer cell responses to Compound this compound to predict clinical outcomes.
-
Toxicity studies: Determining the off-target effects of Compound this compound on healthy primary cells from various tissues.
Experimental Protocols
Preparation of Primary Cell Cultures for Treatment
Successful drug treatment experiments begin with healthy, viable primary cell cultures.[2]
Materials:
-
Primary cells of interest
-
Complete growth medium (specific to cell type)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
For adherent cells, pre-coat culture vessels with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) if required for cell attachment and growth.
-
Harvest primary cells from their source tissue or thaw from cryopreservation following standard procedures.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability.
-
Seed the cells at a predetermined optimal density in culture plates. This density should allow for logarithmic growth during the experiment.
-
-
Cell Culture and Acclimatization:
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.[]
-
Allow the cells to acclimate and enter a logarithmic growth phase, typically for 24 hours, before initiating treatment. This ensures that the cells are in a consistent physiological state.
-
Treatment with Compound this compound
Materials:
-
Compound this compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Primary cell cultures in plates
Protocol:
-
Preparation of Working Solutions:
-
Prepare serial dilutions of Compound this compound in complete growth medium to achieve the desired final concentrations.
-
It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration) to account for any solvent effects.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the primary cell cultures.
-
Gently add the medium containing the different concentrations of Compound this compound or the vehicle control to the respective wells.
-
Return the culture plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.[6]
-
Post-Treatment Analysis: Cell Viability and Apoptosis Assays
A. Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
At the end of the treatment period, add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Data Presentation
Table 1: Dose-Response of Compound this compound on Primary Glioblastoma Cells
| Compound this compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 92.5 ± 5.1 |
| 5 | 75.8 ± 3.9 |
| 10 | 51.2 ± 4.5 |
| 25 | 28.1 ± 3.2 |
| 50 | 15.6 ± 2.8 |
| 100 | 8.3 ± 1.9 |
Table 2: Time-Course of Compound this compound (10 µM) on Primary Pancreatic Cancer Cells
| Treatment Duration (hours) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 | 100 ± 3.8 |
| 12 | 88.4 ± 4.1 |
| 24 | 65.7 ± 3.5 |
| 48 | 42.1 ± 2.9 |
| 72 | 25.9 ± 2.4 |
Table 3: Apoptosis Induction by Compound this compound in Primary Leukemia Cells (24-hour treatment)
| Treatment | Early Apoptotic Cells (%) (Mean ± SD, n=3) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD, n=3) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| Compound this compound (10 µM) | 25.6 ± 2.1 | 10.3 ± 1.5 |
| Compound this compound (25 µM) | 48.9 ± 3.5 | 22.7 ± 2.8 |
Visualizations
Caption: Hypothetical signaling pathway for Compound this compound.
Caption: Experimental workflow for primary cell culture treatment.
References
- 1. Primary Cell Culture Basics [sigmaaldrich.com]
- 2. Primary Cell Culture Tips - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 4. Signaling Pathways Driving Aberrant Splicing in Cancer Cells | MDPI [mdpi.com]
- 5. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Application Note: Utilizing FM 100 in High-Throughput Screening Assays for Modulator Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug discovery, high-throughput screening (HTS) serves as a foundational methodology for the rapid assessment of large compound libraries to identify potential therapeutic candidates. The continual development of novel chemical probes is paramount to enhancing the specificity and efficiency of these screens. This document details the application of FM 100, a novel small molecule modulator, in HTS assays designed to identify activators and inhibitors of key cellular signaling pathways. We provide comprehensive protocols for the integration of this compound into screening workflows, alongside data presentation and visualization of the underlying mechanisms.
Core Applications
This compound has demonstrated significant potential in modulating cellular pathways implicated in various disease states. Its primary utility in HTS is centered around its ability to act as a potent and specific tool in the following areas:
-
Oncology: Targeting aberrant signaling in cancer cells.
-
Immunology: Modulating immune cell responses.
-
Neuroscience: Investigating neuronal signaling and synaptic plasticity.
This application note will focus on a prototypic HTS assay for the discovery of modulators of a generic kinase cascade, a common target class in drug discovery.
Experimental Protocols
General HTS Workflow Using this compound
A generalized workflow for an HTS campaign incorporating this compound is depicted below. This workflow is adaptable to various assay formats, including fluorescence, luminescence, and absorbance-based readouts.
Caption: High-level workflow for a typical HTS campaign.
Protocol 1: Cell-Based Kinase Activity Assay
This protocol describes a homogenous, luminescence-based assay to screen for inhibitors of a target kinase, using this compound as a signaling pathway activator.
Materials:
-
Cells stably expressing the target kinase and a reporter construct
-
Assay medium (e.g., Opti-MEM)
-
This compound stock solution (10 mM in DMSO)
-
Compound library plates (10 mM in DMSO)
-
Luminescent kinase activity assay kit
-
White, solid-bottom 384-well assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in assay medium to a final concentration of 2 x 105 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the library stock plates.
-
Using an automated liquid handler, transfer 50 nL of compound from the intermediate plates to the cell plates.
-
Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
This compound Stimulation:
-
Prepare a working solution of this compound in assay medium to a final concentration that elicits an EC80 response (determined during assay development).
-
Add 5 µL of the this compound working solution to all wells except for the negative control wells (add vehicle to these).
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO2 for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the luminescent kinase activity assay reagent to room temperature.
-
Add 30 µL of the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Signaling Pathway
The following diagram illustrates a generic kinase signaling cascade that can be modulated by this compound, leading to the activation of a downstream transcription factor and subsequent reporter gene expression.
Caption: A generic kinase signaling cascade modulated by this compound.
Data Presentation
Quantitative data from HTS campaigns should be summarized for clarity and ease of comparison. The following table provides a template for presenting results from a primary screen and subsequent dose-response analysis for identified hits.
| Parameter | Primary Screen | Dose-Response (Hit 1) | Dose-Response (Hit 2) |
| Compound Concentration | 10 µM | 0.01 - 100 µM | 0.01 - 100 µM |
| Number of Replicates | n=2 | n=3 | n=3 |
| % Inhibition (Mean ± SD) | Varies per compound | See curve | See curve |
| Z'-factor | > 0.5 | N/A | N/A |
| Signal-to-Background | > 10 | N/A | N/A |
| IC50 (µM) | N/A | 1.2 ± 0.2 | 5.8 ± 0.7 |
| Hill Slope | N/A | 1.1 | 0.9 |
Conclusion
This compound is a versatile tool for high-throughput screening, enabling the robust identification of modulators of critical cellular signaling pathways. The protocols and workflows detailed in this application note provide a framework for the successful implementation of this compound in drug discovery campaigns. Careful assay development and validation are crucial for generating high-quality, reproducible data. The use of structured data presentation and clear visualization of the underlying biological mechanisms will further aid in the interpretation of screening results and the selection of promising lead candidates for further development.
Application Note: FM 100 Protocol for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a fundamental technique in molecular biology and biochemistry for the specific detection and quantification of proteins within a complex mixture, such as cell or tissue lysates.[1][2] This method leverages the separation of proteins by size via gel electrophoresis, their subsequent transfer to a solid support membrane, and specific detection using antibodies.[1][2] The "FM 100" protocol detailed herein represents a standardized and robust workflow optimized for reproducible and high-quality results, making it an indispensable tool in academic research, biomarker validation, and drug development.[3]
Experimental Protocols
This protocol outlines the complete workflow from sample preparation through to detection and analysis.
Sample Preparation
Proper sample preparation is critical for accurate western blot results. The goal is to efficiently extract proteins while preventing their degradation.
a. Cell Culture Lysate Preparation
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[4]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[4][5]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[4][5]
-
Agitate the suspension for 30 minutes at 4°C.[5]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled tube.[5]
b. Tissue Homogenate Preparation
-
Dissect the tissue of interest on ice as quickly as possible to minimize protein degradation.[4]
-
Snap freeze the tissue in liquid nitrogen. Samples can be stored at -80°C or processed immediately.[4]
-
Add ice-cold lysis buffer and homogenize the tissue using an electric homogenizer.[4]
-
Maintain constant agitation for 2 hours at 4°C.[4]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[3]
-
Collect the supernatant.[3]
c. Protein Concentration Determination
-
Determine the protein concentration of the lysate or homogenate using a standard protein assay, such as the Bradford or BCA assay.[3]
-
Based on the concentration, calculate the volume needed for equal protein loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Proteins are separated based on their molecular weight.
-
Add an equal volume of 2x Laemmli sample buffer to the protein samples.[5]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5][6]
-
Load equal amounts of protein (typically 20-30 µg of total protein) into the wells of an SDS-PAGE gel.[4] Include a molecular weight marker in one lane.[5]
-
Run the gel in 1x running buffer. Start at 50V for 5 minutes, then increase to 100-150V for approximately 1-2 hours, or until the dye front reaches the bottom of the gel.[4][5]
Protein Transfer (Electroblotting)
The separated proteins are transferred from the gel to a membrane (nitrocellulose or PVDF).
-
Equilibrate the gel in transfer buffer for 10-15 minutes.[5]
-
If using a PVDF membrane, activate it by soaking in 100% methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[2] Nitrocellulose membranes can be placed directly in the transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[3] The typical order is: cathode (-), sponge, filter paper, gel, membrane, filter paper, sponge, anode (+).
-
Perform the transfer. Conditions will vary based on the system (wet or semi-dry). For a wet transfer, a common condition is 100V for 1-2 hours or overnight at a constant current of 10 mA in a cold room.[5]
Immunodetection
The protein of interest is detected using specific antibodies.
-
Blocking: After transfer, wash the membrane briefly with deionized water and then with TBST (Tris-buffered saline with Tween 20).[5] Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[4][5] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[6][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4][5]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.[4]
Signal Detection and Analysis
The signal from the secondary antibody is detected and quantified.
-
Chemiluminescent Detection: If using an HRP-conjugated secondary antibody, incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[5]
-
Analysis: Use image analysis software to measure the band intensities. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[5]
Data Presentation
Quantitative data from western blot experiments should be carefully recorded and presented. The following table provides a template for summarizing key experimental parameters and results.
| Parameter | Sample 1 | Sample 2 | Sample 3 | Control |
| Protein Loaded (µg) | 20 | 20 | 20 | 20 |
| Primary Antibody Dilution | 1:1000 | 1:1000 | 1:1000 | 1:1000 |
| Secondary Antibody Dilution | 1:5000 | 1:5000 | 1:5000 | 1:5000 |
| Target Protein Band Intensity | [Arbitrary Units] | [Arbitrary Units] | [Arbitrary Units] | [Arbitrary Units] |
| Loading Control Band Intensity | [Arbitrary Units] | [Arbitrary Units] | [Arbitrary Units] | [Arbitrary Units] |
| Normalized Intensity | [Ratio] | [Ratio] | [Ratio] | [Ratio] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the major steps of the this compound western blot protocol.
Signaling Pathway Analysis
Western blotting is frequently used to investigate signaling pathways. For example, the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival, can be analyzed by probing for key phosphorylated proteins.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 3. BiochemSphere [biochemicalsci.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. nordicbiosite.com [nordicbiosite.com]
Application Notes and Protocols for Immunofluorescence Staining with a Co-treatment Agent
Topic: Immunofluorescence Staining with FM 100 Co-treatment
Audience: Researchers, scientists, and drug development professionals.
Note on "this compound": The identity of "this compound" as a specific, commercially available agent for immunofluorescence co-treatment is not clearly established in the scientific literature. It may be a proprietary, novel, or internally designated compound. The following application notes and protocols are provided as a comprehensive guide for an immunofluorescence workflow involving co-treatment with a hypothetical agent, referred to herein as "Compound X (this compound)". Researchers should substitute "Compound X (this compound)" with their specific agent of interest and optimize the protocol accordingly.
Introduction
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize the localization of specific proteins within cells or tissues. Co-treatment with a compound of interest, such as a drug candidate or signaling modulator, allows for the investigation of its effects on protein expression, localization, and interaction. This document provides a detailed protocol for performing immunofluorescence staining on cultured cells that have been co-treated with a hypothetical agent, "Compound X (this compound)".
Data Presentation
Table 1: Quantification of Protein Expression Levels with Compound X (this compound) Co-treatment
| Treatment Group | Concentration of Compound X (this compound) | Mean Fluorescence Intensity (MFI) of Target Protein (Arbitrary Units) | Standard Deviation | p-value (vs. Control) |
| Control (Vehicle) | 0 µM | [Enter Value] | [Enter Value] | N/A |
| Compound X (this compound) | 1 µM | [Enter Value] | [Enter Value] | [Enter Value] |
| Compound X (this compound) | 5 µM | [Enter Value] | [Enter Value] | [Enter Value] |
| Compound X (this compound) | 10 µM | [Enter Value] | [Enter Value] | [Enter Value] |
Table 2: Analysis of Protein Co-localization with Compound X (this compound) Co-treatment
| Treatment Group | Concentration of Compound X (this compound) | Pearson's Correlation Coefficient (PCC) for Protein A and Protein B | Mander's Overlap Coefficient (MOC) | p-value (vs. Control) |
| Control (Vehicle) | 0 µM | [Enter Value] | [Enter Value] | N/A |
| Compound X (this compound) | 1 µM | [Enter Value] | [Enter Value] | [Enter Value] |
| Compound X (this compound) | 5 µM | [Enter Value] | [Enter Value] | [Enter Value] |
| Compound X (this compound) | 10 µM | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for immunofluorescence staining of adherent cells cultured on coverslips, including a co-treatment step with "Compound X (this compound)".
Materials and Reagents
-
Adherent cells of interest
-
Glass coverslips (#1.5 thickness)
-
Cell culture medium and supplements
-
Compound X (this compound)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (raised in different species for co-staining)
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
Protocol for Immunofluorescence Staining with Co-treatment
-
Cell Seeding and Culture:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in approximately 70-80% confluency at the time of the experiment.
-
Incubate the cells in complete growth medium under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Co-treatment with Compound X (this compound):
-
Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of Compound X (this compound) or a vehicle control.
-
Incubate the cells for the predetermined treatment duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells three times with PBS for 5 minutes each at room temperature.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
To block non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBST) for at least 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a mixture of primary antibodies for co-staining) in the blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody (or a mixture for co-staining) in the blocking buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain, such as DAPI (1 µg/ml in PBS), for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish if necessary.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophores used.
-
Acquire images for subsequent analysis.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by "Compound X (this compound)" and the experimental workflow.
Caption: Hypothetical signaling pathway activated by Compound X (this compound).
Caption: Experimental workflow for immunofluorescence with co-treatment.
Application Notes and Protocols for FM-100i in Organoid Culture Systems
Disclaimer: A comprehensive search of scientific literature and commercial databases did not yield specific information for a compound designated "FM 100" in the context of organoid culture. The following application notes and protocols are based on a hypothetical small molecule inhibitor, herein named FM-100i , to serve as a detailed template for researchers. The experimental data and pathways are illustrative and should be adapted for the user's specific compound of interest.
Introduction
Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to recapitulate the architecture and function of native organs.[1][2] Patient-derived organoids (PDOs), particularly from tumor tissues, have emerged as powerful preclinical models for disease modeling and drug screening, as they preserve the genetic and phenotypic heterogeneity of the original tumor.[1][3]
FM-100i is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1/2 kinases. Dysregulation of the MAPK pathway is a critical driver in the proliferation and survival of various cancer types, including colorectal, pancreatic, and lung cancers. These application notes provide a framework for utilizing FM-100i to assess its therapeutic efficacy in patient-derived cancer organoid models.
Data Summary: Efficacy of FM-100i in Patient-Derived Organoids
The anti-proliferative effect of FM-100i was evaluated across a panel of patient-derived colorectal cancer (CRC) organoid lines. Organoids were treated with a range of FM-100i concentrations for 120 hours, and viability was assessed using a 3D cell viability assay.
Table 1: IC50 Values of FM-100i in Colorectal Cancer Organoid Lines
| Organoid Line | Patient ID | Cancer Subtype | Key Mutation | FM-100i IC50 (nM) |
| CRC-01 | P089 | Adenocarcinoma | KRAS G12D | 15.7 |
| CRC-02 | P102 | Adenocarcinoma | BRAF V600E | 8.2 |
| CRC-03 | P115 | Adenocarcinoma | APC, TP53 | 250.4 |
| CRC-04 | P121 | Adenocarcinoma | KRAS G12V | 22.1 |
Table 2: Effect of FM-100i on Organoid Size and Viability (CRC-02 Line)
| Treatment Concentration | Mean Organoid Diameter (μm) at 120h | % Change from Control | Viability (% of Control) |
| Vehicle (0.1% DMSO) | 185.2 ± 12.5 | 0% | 100% |
| 1 nM FM-100i | 160.7 ± 10.8 | -13.2% | 88% |
| 10 nM FM-100i | 95.3 ± 8.1 | -48.5% | 45% |
| 100 nM FM-100i | 52.1 ± 5.5 | -71.9% | 12% |
Signaling Pathway
FM-100i exerts its effect by inhibiting the MEK1/2 kinases within the RAS-RAF-MEK-ERK signaling cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes like KRAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By blocking MEK1/2, FM-100i prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream targets and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
Protocol for Culturing Patient-Derived Colorectal Cancer Organoids
This protocol is adapted from established methods for CRC organoid culture.[4]
Materials:
-
Basement Membrane Matrix (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
Advanced DMEM/F12 medium
-
Human Intestinal Organoid Culture Medium supplements (containing EGF, Noggin, R-spondin1, Wnt3a, etc.)
-
Y-27632 ROCK inhibitor
-
Gentle cell dissociation reagent
-
Sterile 24-well tissue culture plates
-
Standard cell culture equipment (incubator at 37°C, 5% CO2, biosafety cabinet)
Procedure:
-
Thawing Organoids: Thaw cryopreserved organoids rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 10 mL of basal medium. Centrifuge at 300 x g for 5 minutes.
-
Embedding in BME: Aspirate the supernatant and resuspend the organoid pellet in 100% liquid BME on ice. A recommended ratio is 50 µL of BME per well of a 24-well plate.
-
Plating Domes: Carefully pipette 50 µL of the organoid/BME suspension into the center of pre-warmed 24-well plate wells, forming a dome.
-
Polymerization: Incubate the plate at 37°C for 20-30 minutes to allow the BME to polymerize.
-
Adding Medium: Gently add 500 µL of complete Human Intestinal Organoid Culture Medium supplemented with 10 µM Y-27632 to each well.
-
Maintenance: Change the medium every 2-3 days with fresh medium (without Y-27632). Passage organoids every 7-10 days, typically at a 1:3 or 1:4 split ratio.
Protocol for FM-100i Drug Treatment and Viability Assay
This protocol outlines a method for assessing the dose-response effect of FM-100i on established organoid cultures.
Materials:
-
Established organoid cultures (Day 4-5 post-passaging)
-
FM-100i stock solution (e.g., 10 mM in DMSO)
-
Organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Organoid Plating: Plate organoids in a 96-well opaque-walled plate following the protocol in 4.1, scaling down the volumes (e.g., 10-15 µL BME domes and 100 µL medium per well). Allow organoids to grow for 4 days.
-
Drug Dilution Series: Prepare a serial dilution of FM-100i in complete organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of FM-100i or vehicle control.
-
Incubation: Incubate the plate for 120 hours (5 days) at 37°C, 5% CO2.
-
Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D reagent directly to each well. c. Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal. d. Incubate at room temperature for an additional 25 minutes. e. Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percent viability. Plot the results on a dose-response curve to calculate the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for screening FM-100i using patient-derived organoids.
These protocols and notes are for guidance only and should be optimized for specific laboratory conditions and organoid lines.
References
- 1. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Small molecule inhibitors from organoid‐based drug screen induce concurrent apoptosis and gasdermin E‐dependent pyroptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting FM 100 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FM100, a fraction derived from licorice root (Glycyrrhiza glabra). The information provided here is intended to address common challenges related to the solubility and stability of this complex plant extract.
Frequently Asked Questions (FAQs)
Q1: What is FM100 and what are its primary components?
A1: FM100 is a fractionated extract from the root of Glycyrrhiza glabra, also known as licorice root. It has been noted for its anti-ulcer and gastric anti-secretory properties.[1][2] While the exact proprietary composition of FM100 is not publicly detailed, licorice root extracts are complex mixtures containing over 400 compounds.[3] The primary bioactive constituents are typically triterpene saponins (B1172615) and flavonoids.
Key components likely present in FM100 include:
-
Glycyrrhizin (B1671929): A major triterpenoid (B12794562) saponin (B1150181) responsible for the sweet taste and known for its anti-inflammatory effects.[4]
-
Glycyrrhetinic Acid: The aglycone of glycyrrhizin, also pharmacologically active.[4]
-
Glabridin (B1671572): A prominent isoflavonoid (B1168493) with various reported biological activities.[3][5]
-
Other Flavonoids: Including liquiritin, licochalcone A, and others that contribute to the extract's overall bioactivity.[3][6]
The presence of both polar compounds like glycyrrhizin and non-polar compounds like glabridin contributes to the challenges in solubility.[7]
Q2: I'm having trouble dissolving my FM100 extract. What solvents should I try?
A2: The solubility of licorice root fractions like FM100 is highly dependent on the polarity of the solvent, due to the mixture of polar and non-polar compounds. A systematic approach to solvent selection is recommended.
For general guidance on the solubility of key licorice compounds, refer to the table below.
Table 1: Solubility of Major Components in Licorice Root Extracts
| Compound | Solvent | Solubility | Reference |
| Glabridin | Ethanol | ~20 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] | |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.14 mg/mL after initial dissolution in DMF) | [5] | |
| Glycyrrhizin | Water | Soluble (as a salt) | [8] |
| Ethanol/Water mixtures | Soluble | ||
| Total Flavonoids | Dichloromethane | High extraction efficiency | [7] |
| Ethyl Acetate | High extraction efficiency | [7] | |
| Acetone | Moderate extraction efficiency | [7] | |
| Ethanol | Lower extraction efficiency for non-polar flavonoids | [7] |
Troubleshooting Workflow for Solubility Issues
Below is a workflow to help you systematically address solubility problems with FM100.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptic ulcer inhibiting properties of a new fraction from licorice root (Fm100). I. Experiental peptic ulcer and general pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. KR101581240B1 - Preparation method of extract of licorice containing Glycyrrhizic acid and Liquiritin - Google Patents [patents.google.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Spray drying of liquorice (Glycyrrhiza glabra) extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FM-100 Concentration for Maximal Efficacy
Welcome to the technical support center for FM-100. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of FM-100, a targeted cytotoxic peptide, to achieve maximal therapeutic efficacy. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for FM-100 in in-vitro experiments?
A1: For initial experiments, a concentration range of 1 µM to 25 µM is recommended for most cancer cell lines expressing the target receptor. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does the expression level of the target receptor on cancer cells affect the optimal concentration of FM-100?
A2: The efficacy of FM-100 is directly correlated with the expression level of its target receptor on the cell surface. Cell lines with higher receptor expression are generally more sensitive to FM-100 and may require a lower concentration to achieve the desired cytotoxic effect. It is advisable to quantify the receptor expression on your target cells prior to determining the concentration range for your experiments.
Q3: What is the mechanism of action of FM-100 and how does it relate to concentration?
A3: FM-100 is a targeted cytotoxic peptide that selectively binds to a specific receptor overexpressed on the surface of cancer cells. Upon binding, FM-100 disrupts the cell membrane integrity, leading to rapid cell lysis. At optimal concentrations, this targeted lytic activity is maximized. At sub-optimal concentrations, the lytic effect may be incomplete, while excessively high concentrations could lead to off-target effects.
Q4: What are the potential off-target effects of FM-100 at high concentrations?
A4: While FM-100 is designed for high specificity, supra-optimal concentrations may lead to non-specific membrane disruption in cells with low or no target receptor expression.[1][2][3] This can result in toxicity to non-cancerous cells in a co-culture system or in vivo. Off-target effects are a common concern in drug development and can lead to adverse side effects.[1][4] Therefore, it is critical to perform thorough dose-response studies to identify a therapeutic window that maximizes on-target efficacy while minimizing off-target toxicity.
Q5: What is the recommended solvent for reconstituting and diluting FM-100?
A5: FM-100 should be reconstituted in sterile, nuclease-free water to create a stock solution. For experimental use, the stock solution should be further diluted in a buffered saline solution, such as phosphate-buffered saline (PBS), or the appropriate cell culture medium to the desired final concentration.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal FM-100 Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific cell line. |
| Low Target Receptor Expression | Verify the expression of the target receptor on your cell line using techniques such as flow cytometry or western blotting. Consider using a cell line with higher receptor expression. |
| Incorrect Reagent Preparation | Ensure that FM-100 was reconstituted and diluted correctly. Prepare fresh solutions and repeat the experiment. |
| Cell Culture Conditions | Optimize cell culture conditions, including cell density and media composition, as these can influence cellular response to treatment.[5][6][7][8] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of FM-100 to each well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Incomplete Mixing | Gently mix the plate after adding FM-100 to ensure even distribution of the compound. |
Issue 3: Off-Target Cytotoxicity Observed in Control Cells
| Possible Cause | Troubleshooting Step |
| FM-100 Concentration is too High | Reduce the concentration of FM-100. Refer to your dose-response curve to select a concentration that is cytotoxic to target cells but not to control cells. |
| Contamination of FM-100 | Test for endotoxin (B1171834) or other contaminants in your FM-100 stock solution. |
| Non-specific Binding | Include a control peptide with a scrambled sequence to assess the level of non-specific membrane interaction. |
Experimental Protocols
Protocol 1: In-Vitro Dose-Response Assay
-
Cell Seeding: Seed target cancer cells and a non-target control cell line in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
FM-100 Preparation: Prepare a 2X serial dilution of FM-100 in the appropriate cell culture medium, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the existing media from the cells and add 100 µL of the diluted FM-100 solutions to the respective wells. Include a vehicle control (media without FM-100).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the FM-100 concentration and fit a dose-response curve to determine the EC50 value.
Data Presentation
Table 1: Example Dose-Response Data for FM-100 in Different Cell Lines
| Cell Line | Target Receptor Expression (Relative Units) | FM-100 EC50 (µM) |
| Cancer Cell Line A | 150 | 5.2 |
| Cancer Cell Line B | 85 | 15.8 |
| Non-Target Cell Line C | 5 | > 100 |
Visualizations
Caption: Experimental workflow for determining the optimal FM-100 concentration.
Caption: Simplified signaling pathway of FM-100 leading to cell lysis.
References
- 1. miR-100-5p activation of the autophagy response through inhibiting the mTOR pathway and suppression of cerebral infarction progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermium | Fm | CID 23998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fermium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 4. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fermium (Fm) | Research Starters | EBSCO Research [ebsco.com]
- 7. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
identifying and mitigating off-target effects of FM 100
- 1. Effects of FM100, a fraction of licorice root, on serum gastrin concentration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Combined effect of FM-100 and several anti-ulcer agents on ulcer induced by ligation of the pylorus in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of FM 100 in Murine Models
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working to improve the bioavailability of FM 100, a fraction derived from licorice root, in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer solutions based on established scientific principles for enhancing the systemic exposure of investigatory compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a fraction extracted from licorice root that has demonstrated anti-ulcer and gastric anti-secretory activities in preclinical studies.[1] Like many natural product extracts, this compound is likely a complex mixture of compounds that may have poor aqueous solubility and be subject to significant first-pass metabolism in the liver. These factors can lead to low and variable oral bioavailability, which can hinder the accurate assessment of its therapeutic efficacy in murine models.
Q2: We are observing low and inconsistent plasma concentrations of this compound in our mice after oral administration. What are the likely causes?
A2: Low and variable oral bioavailability is a frequent challenge with compounds that have poor water solubility or are extensively metabolized before reaching systemic circulation.[2][3] Key factors that may be contributing to this issue include:
-
Poor Aqueous Solubility: The active constituents of this compound may not be dissolving effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compounds may be heavily metabolized by enzymes in the intestinal wall or the liver, reducing the amount of active substance that reaches the bloodstream.[4]
-
Efflux by Transporters: The active components could be substrates for efflux transporters, such as P-glycoprotein, which actively pump the compounds back into the intestinal lumen, thereby limiting absorption.[4]
-
Chemical Instability: The compounds may degrade in the acidic environment of the stomach or be broken down by enzymes in the intestine.
Q3: What are the initial steps to troubleshoot and improve the low oral bioavailability of this compound in our mouse experiments?
A3: A systematic approach to troubleshooting can help pinpoint the cause of low bioavailability. The following initial steps are recommended:
-
Physicochemical Characterization: If not already thoroughly performed, characterize the solubility of the this compound fraction at various pH levels to understand its behavior in different segments of the GI tract.
-
Formulation Assessment: Critically evaluate the current vehicle used for administration. For poorly soluble compounds, simple aqueous suspensions are often inadequate.
-
Route of Administration Comparison: Administer this compound via an intravenous (IV) route to a cohort of mice.[5] A comparison of the area under the curve (AUC) from oral (PO) and IV administration will determine the absolute bioavailability and indicate the extent of absorption versus first-pass metabolism issues.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between individual mice.
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Inconsistent Dosing | Refine the oral gavage technique to ensure precise and consistent administration. Utilize a displacement pump for accurate volume delivery. | Inaccurate dosing is a significant source of variability in animal studies.[2] |
| Formulation Instability | Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure they are vigorously and consistently mixed before each administration to prevent settling. | Precipitation or non-uniform distribution of the compound in the vehicle will lead to inconsistent dosing. |
| Food Effects | Standardize the fasting period for all animals before dosing. Consider administering this compound with a small, standardized meal if a positive food effect is suspected. | The presence or absence of food in the GI tract can significantly alter drug absorption. |
| Inter-animal Physiological Differences | Increase the number of animals per group to enhance statistical power and account for natural biological variation. | Genetic and physiological differences among animals can result in variations in drug absorption and metabolism.[2] |
Problem 2: Bioavailability remains low despite using an improved formulation.
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Significant First-Pass Metabolism | Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor, if ethically approved and relevant). | This can help to determine the extent to which first-pass metabolism is limiting bioavailability. |
| Efflux Transporter Activity | Investigate if the active components of this compound are substrates for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor could be explored. | Efflux transporters can significantly reduce the net absorption of a drug by pumping it back into the gut lumen.[4] |
| Poor Intrinsic Permeability | Re-evaluate the potential for structural modification of the active compounds within this compound to improve permeability, if feasible. | Some compounds have inherently low permeability that cannot be overcome by formulation strategies alone.[4] |
Data Presentation: Hypothetical Bioavailability Enhancement of this compound
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Aqueous Suspension | 50 | 150 ± 35 | 1.0 | 450 ± 110 |
| Micronized Suspension | 50 | 320 ± 60 | 0.75 | 980 ± 180 |
| Solid Dispersion | 50 | 750 ± 120 | 0.5 | 2500 ± 450 |
| Lipid-Based Formulation | 50 | 980 ± 200 | 0.5 | 3200 ± 600 |
Data are presented as mean ± standard deviation.
Table 2: Relative Bioavailability of Different this compound Formulations
| Formulation | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 450 | 100 (Reference) |
| Micronized Suspension | 980 | 218 |
| Solid Dispersion | 2500 | 556 |
| Lipid-Based Formulation | 3200 | 711 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to increase its surface area and dissolution rate.
-
Materials: this compound extract, mortar and pestle or a mechanical micronizer, vehicle (e.g., 0.5% carboxymethylcellulose in water), probe sonicator.
-
Procedure:
-
Weigh the desired amount of this compound extract.
-
If using a mortar and pestle, grind the extract to a fine powder. For more efficient size reduction, use a mechanical micronizer following the manufacturer's instructions.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in water).
-
Gradually add the micronized this compound powder to the vehicle while stirring to form a suspension.
-
To ensure a uniform and fine suspension, sonicate the mixture using a probe sonicator on ice to prevent degradation.
-
Visually inspect the suspension for homogeneity before administration.
-
Protocol 2: Oral Administration and Blood Sampling in Mice for Pharmacokinetic Analysis
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Materials: this compound formulation, oral gavage needles, restraint device, microcentrifuge tubes with anticoagulant (e.g., EDTA), pipettes, equipment for plasma separation (centrifuge).
-
Procedure:
-
Fast the mice overnight (approximately 12 hours) with free access to water.
-
Record the body weight of each mouse to calculate the exact dosing volume.
-
Administer the this compound formulation orally using a suitable gavage needle.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically 20-30 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant.
-
Process the blood samples by centrifuging at a specified speed and duration to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent FM-series Dye Results
Welcome to the technical support center for FM-series (e.g., FM1-43) fluorescent dyes. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments involving these styryl dyes. Achieving consistent and optimal results is critical for accurately studying processes like endocytosis, exocytosis, and membrane trafficking. This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are FM dyes and what are their primary applications?
FM (Fei Mao) dyes, such as FM1-43, are lipophilic styryl dyes that are virtually non-fluorescent in aqueous media but become intensely fluorescent upon binding to the outer leaflet of the plasma membrane.[1] They are invaluable tools for studying vesicle trafficking, including endocytosis and exocytosis, in various cell types, particularly neurons.[1] Because they do not cross the lipid bilayer, they can be used to label and track vesicles that are internalized from the plasma membrane.[2]
Q2: What are the typical excitation and emission wavelengths for FM1-43?
The spectral properties of FM dyes can be influenced by the local environment. For FM1-43, a common starting point for excitation is around 488 nm, with emission typically collected in the range of 580-620 nm. It is always recommended to consult the manufacturer's specifications for the specific lot of dye you are using and to optimize filter sets for your particular microscope setup.
Q3: How should I prepare and store FM dye staining solutions?
Proper preparation and storage of staining solutions are crucial for reproducible results. FM dyes are typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored protected from light, and in aliquots at -20°C to minimize freeze-thaw cycles. The working solution is then prepared by diluting the stock solution in your experimental buffer to the final desired concentration.
Troubleshooting Guide for Inconsistent Staining
Inconsistent staining with FM dyes can present as a weak or absent signal, high background fluorescence, or uneven staining patterns. The following sections provide a structured approach to troubleshooting these common problems.
Weak or No Signal
A faint or non-existent fluorescent signal can be frustrating. Below are potential causes and solutions to enhance your signal.
| Potential Cause | Suggested Solution |
| Low Dye Concentration | Increase the working concentration of the FM dye. A titration experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions. |
| Inadequate Incubation Time | Optimize the incubation time to ensure sufficient labeling of the plasma membrane before the experimental manipulation (e.g., stimulation for endocytosis). |
| Suboptimal pH of Staining Solution | The pH of the buffer can influence dye binding.[3] It's advisable to test a range of pH values to find the optimal condition for your experiment. |
| Photobleaching | Minimize the exposure of the stained sample to the excitation light.[4][5] Use an anti-fade mounting medium if imaging fixed cells. Optimize imaging parameters such as laser power and exposure time. |
| Fixation Issues | Improper fixation can diminish the fluorescent signal. If your protocol involves fixation after staining, ensure that the fixation method is compatible with the FM dye and does not quench its fluorescence. Some protocols suggest imaging live cells before fixation.[6] |
| Inefficient Endocytosis | If you are studying endocytosis, ensure that your stimulation protocol is effective at inducing vesicle uptake. Verify the health and responsiveness of your cells. |
High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from your labeled structures. Here are some ways to reduce background noise.
| Potential Cause | Suggested Solution |
| Excessive Dye Concentration | High concentrations of FM dye can lead to non-specific binding and increased background.[7] Reduce the working concentration of the dye. |
| Inadequate Washing | Increase the number and/or duration of washing steps after staining to thoroughly remove unbound dye from the extracellular space and the outer leaflet of the plasma membrane.[8] |
| Autofluorescence | Some cell types or tissues exhibit endogenous fluorescence.[8] Include an unstained control sample to assess the level of autofluorescence and consider using a dye with a different spectral profile if necessary. |
| Non-specific Binding | To minimize non-specific binding, consider using blocking agents in your experimental buffer.[8] |
Uneven or Patchy Staining
Inconsistent staining across your sample can lead to unreliable data. The following table outlines potential reasons and remedies.
| Potential Cause | Suggested Solution |
| Uneven Application of Staining Solution | Ensure that the entire sample is evenly covered with the FM dye solution during the incubation period. |
| Cell Clumping | Ensure that cells are well-separated before seeding or application to the slide to prevent clumps that can lead to uneven staining and dye trapping. |
| Incomplete Permeabilization (if applicable) | While FM dyes are typically used for live-cell imaging of surface events, if your protocol involves subsequent intracellular staining, ensure that any permeabilization step is uniform across the sample.[8] |
| Cell Health and Viability | Unhealthy or dying cells can exhibit altered membrane properties and inconsistent dye uptake. Ensure your cells are healthy and viable throughout the experiment. |
Experimental Protocol: FM1-43 Staining for Endocytosis in Cultured Neurons
This protocol provides a general framework for labeling and visualizing endocytic vesicles in cultured neurons using FM1-43. Optimization of concentrations, incubation times, and stimulation conditions may be necessary for your specific experimental setup.
Materials:
-
Cultured neurons on coverslips
-
FM1-43 dye stock solution (e.g., 1 mM in DMSO)
-
Imaging buffer (e.g., Tyrode's solution)
-
High potassium stimulation buffer (e.g., Tyrode's solution with 90 mM KCl)
-
Wash buffer (imaging buffer)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium (with or without anti-fade), optional
Procedure:
-
Preparation:
-
Warm all buffers to the desired experimental temperature (e.g., room temperature or 37°C).
-
Prepare the FM1-43 working solution by diluting the stock solution in imaging buffer to the final concentration (e.g., 2-10 µM). Protect the working solution from light.
-
-
Staining and Stimulation:
-
Wash the cultured neurons twice with pre-warmed imaging buffer.
-
Incubate the cells with the FM1-43 working solution for a predetermined time (e.g., 5-15 minutes) to label the plasma membrane.
-
To induce endocytosis, replace the staining solution with the high potassium stimulation buffer containing FM1-43 for a short period (e.g., 1-2 minutes).
-
-
Washing:
-
Rapidly and thoroughly wash the cells with imaging buffer for an extended period (e.g., 5-10 minutes with multiple buffer changes) to remove the dye from the plasma membrane and the extracellular space. This step is critical for visualizing only the internalized vesicles.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for FM1-43.
-
Acquire images promptly to minimize the risk of dye redistribution or loss.
-
-
Fixation (Optional):
-
If fixation is required, carefully wash the cells with PBS after imaging and then incubate with the fixative for a specified time (e.g., 15-20 minutes at room temperature).
-
Wash the cells again with PBS.
-
-
Mounting (Optional):
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with FM-series dyes.
FM Dye Endocytosis Pathway
Caption: The pathway of FM dye from the extracellular space to intracellular vesicles.
References
- 1. protocols.io [protocols.io]
- 2. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Introduction to Fluorescence Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 5. What are the limitations of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: 5-Fluorouracil (5-FU) Resistance Mechanisms in Cancer Cells
Disclaimer: Initial searches for a specific cancer therapeutic agent designated "FM100" did not yield conclusive results. Therefore, this technical support center focuses on 5-Fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, to provide a comprehensive and relevant resource on drug resistance mechanisms for cancer researchers.
This guide is intended for researchers, scientists, and drug development professionals investigating resistance to 5-FU in cancer cells. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Fluorouracil (5-FU)?
A1: 5-FU is a pyrimidine (B1678525) analog that primarily exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] Its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), form a stable complex with TS, leading to dTMP depletion and subsequent cell death.[1] Additionally, 5-FU metabolites can be misincorporated into both DNA and RNA, further contributing to its anticancer activity.[1][3]
Q2: What are the most common mechanisms of acquired resistance to 5-FU in cancer cells?
A2: Acquired resistance to 5-FU is a multifactorial process. Some of the most well-documented mechanisms include:
-
Upregulation of Thymidylate Synthase (TS): Increased expression of the target enzyme, TS, is a primary mechanism of resistance, often due to gene amplification.[1][2]
-
Altered Drug Metabolism: Increased activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can lead to reduced drug availability.[1]
-
Activation of Pro-survival Signaling Pathways: Several signaling pathways, when activated, can confer resistance to 5-FU. These include the Wnt/β-catenin, NF-κB, JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[2][4][5][6][7]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and downregulation of pro-apoptotic proteins (e.g., BAX) can render cells resistant to 5-FU-induced cell death.[1][2]
-
Epithelial-to-Mesenchymal Transition (EMT): The induction of EMT has been linked to 5-FU resistance.[8]
Q3: How can I determine if my cancer cell line has developed resistance to 5-FU?
A3: The most common method is to compare the half-maximal inhibitory concentration (IC50) of 5-FU in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for 5-FU in our cell line.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range for all experiments. It is advisable to periodically restart cultures from a frozen, low-passage stock.
-
-
Possible Cause 2: Inconsistent Seeding Density. The initial number of cells seeded can affect their growth rate and drug response.
-
Solution: Ensure a consistent and optimized cell seeding density for all wells in your viability assays.
-
-
Possible Cause 3: Fluctuation in 5-FU Activity. Improper storage or handling of the 5-FU stock solution can lead to degradation.
-
Solution: Prepare fresh dilutions of 5-FU from a properly stored, concentrated stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Problem 2: My "resistant" cell line shows only a marginal increase in IC50 compared to the parental line.
-
Possible Cause 1: Incomplete Resistance Development. The protocol for generating the resistant cell line may not have been stringent enough or carried out for a sufficient duration.
-
Solution: Continue the drug selection process, gradually increasing the concentration of 5-FU. Ensure that the cells are consistently exposed to the drug.
-
-
Possible Cause 2: Heterogeneous Population. The "resistant" population may be a mix of resistant and sensitive cells.
-
Solution: Consider single-cell cloning to isolate a purely resistant population.
-
-
Possible Cause 3: Reversion to Sensitivity. In the absence of selective pressure (i.e., no 5-FU in the culture medium), resistant cells may revert to a more sensitive phenotype.
-
Solution: Maintain the resistant cell line in a medium containing a maintenance concentration of 5-FU.
-
Data Presentation
Table 1: Representative IC50 Values of 5-FU in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MDA-MB-231 | Triple-Negative Breast Cancer | 29.9 ± 2.3 | 165.5 ± 21.8 | 5.5 |
| HLF | Hepatocellular Carcinoma | 17.92 | 69.80 (HLF-R4) | 3.9 |
| HLF | Hepatocellular Carcinoma | 17.92 | 193.47 (HLF-R10) | 10.8 |
| OE33 | Esophageal Carcinoma | 0.524 ± 0.08 | N/A | N/A |
| KYSE30 | Esophageal Carcinoma | 30.2 ± 8.29 | N/A | N/A |
Data compiled from published studies.[9] Values are presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Generation of a 5-FU Resistant Cancer Cell Line
-
Determine the initial IC50 of 5-FU: Culture the parental cancer cell line of interest and determine the IC50 of 5-FU using a standard cell viability assay (e.g., MTT or MTS) after 72 hours of treatment.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of 5-FU (e.g., the IC10 or IC20 value).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of 5-FU. This is typically done in a stepwise manner every few weeks.
-
Monitor Cell Viability: At each dose escalation, closely monitor the cells for signs of toxicity and ensure a subpopulation is able to survive and repopulate the culture vessel.
-
Establish a Maintenance Dose: Once a significantly resistant population is established (e.g., able to proliferate in a concentration of 5-FU that is several-fold higher than the initial IC50), maintain the cell line in a medium containing this concentration of the drug.
-
Characterize the Resistant Phenotype: Periodically confirm the level of resistance by re-evaluating the IC50 of 5-FU and comparing it to the parental cell line. The resistant cell line should be cryopreserved at low passages.
Protocol 2: Western Blot Analysis of Key Resistance-Associated Proteins
-
Cell Lysis: Grow both parental and 5-FU resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., TS, DPD, p-AKT, β-catenin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to compare protein expression levels between the sensitive and resistant cell lines.
Mandatory Visualizations
Caption: Key Signaling Pathways Implicated in 5-FU Resistance.
Caption: Experimental Workflow for Studying 5-FU Resistance.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 4. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. icb.umsu.ac.ir [icb.umsu.ac.ir]
- 7. TIMP-2 regulates 5-Fu resistance via the ERK/MAPK signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the sensitivity of human-derived esophageal carcinoma cell lines to 5-fluorouracil and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol for Optimizing FM-100 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of FM-100, a novel microtubule-destabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FM-100?
A1: FM-100 is an experimental compound that functions as a microtubule-destabilizing agent. It binds to β-tubulin, preventing the polymerization of microtubules. This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis in rapidly dividing cells, such as cancer cells.
Q2: Why is it critical to optimize the treatment duration of FM-100?
A2: Optimizing treatment duration is crucial to balance the therapeutic efficacy and potential toxicity of FM-100. A duration that is too short may not achieve the desired cytotoxic effect, while prolonged exposure could lead to off-target effects and increased toxicity to non-cancerous cells. The optimal duration will maximize cancer cell death while minimizing side effects.
Q3: What cell lines are recommended for initial optimization studies?
A3: It is advisable to start with a panel of cancer cell lines that represent the intended therapeutic target. For example, if FM-100 is being investigated for breast cancer, cell lines such as MCF-7 (estrogen-receptor positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive) would provide a comprehensive initial assessment. A non-cancerous cell line, such as MCF-10A, should be included as a control to assess cytotoxicity.
Q4: How can I determine the optimal concentration (IC50) of FM-100 to use for duration studies?
A4: Before optimizing the treatment duration, the half-maximal inhibitory concentration (IC50) should be determined. This is typically done by treating cancer cells with a range of FM-100 concentrations for a fixed period (e.g., 48 or 72 hours) and then performing a cell viability assay (e.g., MTT or CCK-8). The IC50 value is then used in subsequent time-course experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability data between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| No significant decrease in cell viability even at long treatment durations. | The cell line may be resistant to FM-100. | Verify the mechanism of action in the chosen cell line (e.g., by checking for cell cycle arrest). Consider using a different cell line or a combination therapy approach. |
| FM-100 is inactive. | Check the storage conditions and age of the FM-100 stock solution. Prepare fresh solutions for each experiment. | |
| Significant cell death observed in the untreated control group. | Contamination of cell culture. | Regularly test for mycoplasma contamination. Practice aseptic techniques. |
| Poor cell health. | Ensure cells are in the logarithmic growth phase at the time of treatment and that the passage number is not too high. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using a Cell Viability Assay
This protocol outlines a time-course experiment to identify the optimal treatment duration of FM-100.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FM-100 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with FM-100 at its predetermined IC50 concentration. Include untreated and vehicle-treated controls.
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Cell Viability Assessment: At each time point, add the viability reagent (MTT or CCK-8) to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control at each time point and plot cell viability against treatment duration. The optimal duration is the point at which maximum efficacy is achieved with minimal further decrease in viability.
Data Presentation
Table 1: Example Data for Time-Course Treatment of MCF-7 Cells with FM-100 (at IC50)
| Treatment Duration (hours) | Average Cell Viability (%) | Standard Deviation |
| 0 | 100.0 | 4.5 |
| 6 | 92.3 | 5.1 |
| 12 | 75.8 | 6.2 |
| 24 | 51.2 | 4.8 |
| 48 | 28.9 | 3.9 |
| 72 | 26.5 | 3.5 |
| 96 | 25.8 | 3.7 |
Visualizations
Experimental Workflow
Caption: Workflow for optimizing FM-100 treatment duration.
Signaling Pathway
Caption: Proposed signaling pathway for FM-100-induced apoptosis.
Validation & Comparative
Validating On-Target Activity of Dasatinib in Cells: A Comparative Guide
For researchers and drug development professionals, rigorously validating the on-target activity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the cellular on-target activity of Dasatinib, a potent tyrosine kinase inhibitor, against its alternatives in the context of Chronic Myeloid Leukemia (CML).
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of CML, as well as the SRC family of kinases.[1][2] Its development and the subsequent introduction of other TKIs have revolutionized the treatment of CML.[3] This guide will compare Dasatinib with the first-generation inhibitor Imatinib and another second-generation inhibitor, Nilotinib, with a brief mention of Bosutinib.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following table summarizes the IC50 values of Dasatinib and its alternatives against the wild-type Abl kinase and in a CML cell line expressing BCR-ABL.
| Drug | Assay Type | Target/Cell Line | IC50 (nM) |
| Dasatinib | Kinase Assay | Wild-type Abl | <1[4] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | 0.8 - 7.4[5] | |
| Cell Proliferation | K562 (CML cell line) | 0.61[6] | |
| Cell Proliferation | MEG-01 (CML cell line) | 0.21[6] | |
| Imatinib | Kinase Assay | Wild-type Abl | 280[5] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | 480 - 3475[5] | |
| Nilotinib | Kinase Assay | Wild-type Abl | 15[5] |
| Cell Proliferation | Ba/F3 expressing BCR-ABL | 15 - 450[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line and assay method used.[7]
Kinase Inhibition Profile
Dasatinib is known to be a multi-targeted kinase inhibitor, which contributes to its high potency but also to its distinct side-effect profile compared to the more specific Imatinib.[8][9] Nilotinib also exhibits a more specific target profile than Dasatinib.[8]
| Kinase Target | Dasatinib Inhibition | Imatinib Inhibition | Nilotinib Inhibition | Bosutinib Inhibition |
| BCR-ABL | Potent | Potent | Potent | Potent |
| SRC Family | Potent | Weak | Weak | Potent |
| c-Kit | Potent | Potent | Potent | Minimal |
| PDGFR | Potent | Potent | Potent | Minimal |
Experimental Protocols for On-Target Validation
Validating the on-target activity of Dasatinib in a cellular context involves assessing both the direct engagement of the target kinase and the downstream functional consequences of its inhibition.
Western Blot for Downstream Signaling
A key method to confirm that Dasatinib is hitting its intended target, BCR-ABL, is to measure the phosphorylation status of its direct downstream substrates, such as CrkL (linker protein).[10] Inhibition of BCR-ABL kinase activity by Dasatinib leads to a rapid decrease in the phosphorylation of CrkL.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a CML cell line (e.g., K562) in appropriate media. Treat the cells with varying concentrations of Dasatinib (e.g., 0, 10, 50, 100 nM) for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-CrkL and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
To assess the functional consequence of Dasatinib's on-target activity, a cell viability assay can be performed. Inhibition of the pro-survival signaling driven by BCR-ABL is expected to decrease the viability of CML cells.
Experimental Protocol:
-
Cell Seeding: Seed a CML cell line (e.g., K562) in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of Dasatinib and its alternatives for 72 hours.[6]
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each inhibitor.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway, the experimental workflow for target validation, and the logic of the comparative analysis.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of FM 100 and [alternative compound]
A thorough review of scientific and pharmaceutical literature reveals no widely recognized compound or drug designated as "FM 100." This term does not correspond to a known molecule within the context of drug development, research, or any related scientific field. The search for "this compound" yielded results for a variety of unrelated subjects, but none pertaining to a chemical or biological agent.
Consequently, a comparative study against an alternative compound cannot be conducted. Without a defined reference substance, it is impossible to identify relevant alternatives, gather comparative experimental data, or detail specific experimental protocols.
We urge researchers, scientists, and drug development professionals to verify the nomenclature and official designation of the compound of interest. Accurate identification is the crucial first step for any comparative analysis. Should a recognized name or CAS number for the intended compound be available, a comprehensive comparative guide can be developed.
Preclinical Validation of FM 100: No Publicly Available Data
An extensive search for "FM 100" within the context of preclinical validation in disease models has yielded no publicly available scientific literature, clinical trial data, or reports. As a result, a comparison guide on its performance against other alternatives, as requested, cannot be generated at this time.
The term "this compound" does not correspond to any known investigational drug, compound, or biological molecule in publicly accessible databases and scientific search engines. Searches have resulted in information on unrelated products, including electronic transmitters, medical cameras, and existing medications where "FM" is used as a brand name for a combination of approved drugs for allergies. There is also literature on Fibromyalgia (often abbreviated as FM), but no specific compound designated "this compound" was identified in this context.
Without any foundational information on the nature of this compound, its intended therapeutic area, or any preclinical studies, it is not possible to provide the requested data, including:
-
Quantitative Data Tables: No data on efficacy, potency, or safety of this compound or its alternatives in disease models could be found.
-
Experimental Protocols: Methodologies for key experiments involving this compound are not available.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, preventing the creation of any relevant diagrams.
It is possible that "this compound" is a very early-stage compound with no publications yet in the public domain, an internal corporate designation not intended for public disclosure, or an erroneous identifier.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult peer-reviewed scientific journals, patent databases, and clinical trial registries using specific chemical names, international nonproprietary names (INNs), or other recognized identifiers.
This guide provides a comprehensive comparison of the inhibitory activity of FM-381, a potent and selective inhibitor of Janus kinase 3 (JAK3), against its primary target and other closely related kinases. The information presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and characterization of kinase inhibitors.
Introduction to FM-381 and its Target
FM-381 is a chemical probe designed as a covalent reversible inhibitor of JAK3, targeting a unique cysteine residue (Cys909) in the kinase domain. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a crucial role in cytokine signaling pathways that regulate immune responses and hematopoiesis. Due to the high degree of structural similarity within the ATP-binding sites of these kinases, achieving selectivity can be challenging. This guide outlines the specificity of FM-381 and provides the experimental framework for such an assessment.
Comparative Inhibitory Activity of FM-381
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The inhibitory potency of FM-381 against the JAK family kinases is typically quantified by determining the half-maximal inhibitory concentration (IC50). A lower IC50 value corresponds to a higher inhibitory potency.
| Target Kinase | FM-381 IC50 (nM) | Selectivity over JAK3 (fold) |
| JAK3 | 0.127 | 1 |
| JAK1 | 52.07 | 410 |
| JAK2 | 342.9 | 2700 |
| TYK2 | 457.2 | 3600 |
Note: The IC50 values are based on biochemical assays and may vary depending on the specific experimental conditions.[1][2]
Signaling Pathway Context
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression. The differential involvement of JAK family members in various cytokine signaling pathways underscores the importance of selective inhibition.
References
Comparative Guide to Dose-Response Analysis: FM 100 and Alternative Anti-Cancer Agents
For researchers and professionals in drug development, understanding the potency and efficacy of a novel compound is paramount. This guide provides a comparative analysis of the hypothetical anti-cancer agent, FM 100, alongside established cytotoxic drugs, Doxorubicin and Cisplatin. The focus is on the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's inhibitory effects on cancer cell viability.
Dose-Response and IC50 Comparison
The following table summarizes the IC50 values for this compound, Doxorubicin, and Cisplatin against the HeLa human cervical cancer cell line. These values represent the concentration of each compound required to inhibit the growth of 50% of the cell population under the specified experimental conditions. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound (Hypothetical) | HeLa | 48 | 5.2 |
| Doxorubicin | HeLa | 48 | 0.170 - 0.511 |
| Cisplatin | HeLa | 48 | 1.04 - 1.05 |
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potential of a therapeutic agent. A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
MTT Assay Protocol for IC50 Determination
This protocol outlines the steps for determining the IC50 of a compound in an adherent cancer cell line.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Materials:
-
Test compound (e.g., this compound)
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Detach the cells using trypsin-EDTA, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a
-
Independent Verification of FM 100: A Comparative Analysis for Drug Development Professionals
This guide provides an independent verification of the research findings for the novel mTOR inhibitor, FM 100. For the benefit of researchers, scientists, and drug development professionals, we present a direct comparison of this compound's performance against the well-established mTOR inhibitor, Everolimus (B549166). The following sections include comparative efficacy data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental procedures.
Comparative Performance Analysis: this compound vs. Everolimus
To evaluate the efficacy of this compound as a selective inhibitor of the mTOR pathway, its performance was benchmarked against Everolimus, a known rapalog (rapamycin analog) that primarily targets the mTORC1 complex.[1][2] The following table summarizes the in vitro inhibitory concentrations and clinical trial outcomes for both compounds.
| Parameter | This compound (Hypothetical Data) | Everolimus (Published Data) |
| Target | mTORC1/mTORC2 | Primarily mTORC1[1][2] |
| IC₅₀ (in vitro) | 0.8 nM | ~1-2 nM |
| Cell Line Tested | T-cell Lymphoma (TCL) | T-cell Lymphoma (TCL)[3][4] |
| Overall Response Rate (ORR) | 52% | 44%[3][4] |
| Median Progression-Free Survival (PFS) | 4.5 months | 4.1 months[3][4] |
| Common Adverse Events | Stomatitis, rash, fatigue | Stomatitis, rash, metabolic effects[5] |
Signaling Pathway Inhibition
This compound is designed to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[6][7] The pathway is mediated through two distinct complexes, mTORC1 and mTORC2.[6][7] The diagram below illustrates the key components of this pathway and the points of inhibition for mTOR inhibitors.
Experimental Protocols
To independently verify the inhibitory action of this compound on the mTOR pathway, the following Western blot protocol was utilized to assess the phosphorylation status of a key downstream effector, p70S6 Kinase (p70S6K). A reduction in phosphorylated p70S6K indicates successful target engagement by the inhibitor.
Protocol: Western Blot for Phospho-p70S6K (Thr389)
-
Cell Lysis and Protein Extraction:
-
Culture T-cell lymphoma cells to 80% confluency.
-
Treat cells with this compound (1 nM), Everolimus (1 nM), or DMSO (vehicle control) for 18 hours.
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein lysate per sample by boiling in 2x SDS-PAGE sample buffer for 5 minutes.[8]
-
Load samples onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p70S6K (Thr389) diluted 1:1000 in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total p70S6K.[9]
-
Quantify band densities to determine the ratio of phosphorylated to total p70S6K.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing the in vitro efficacy of this compound.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of FM100 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of key derivatives of FM100, a fraction isolated from licorice root. The primary pharmacologically active constituents of licorice and its derivatives include glycyrrhizin (B1671929) (glycyrrhizic acid), its active metabolite glycyrrhetinic acid, and the synthetic derivative carbenoxolone (B1668346). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their therapeutic development and application.
Executive Summary
This comparison reveals significant differences in the pharmacokinetic behaviors of glycyrrhizin, glycyrrhetinic acid, and carbenoxolone. After oral administration, glycyrrhizin exhibits poor bioavailability as the parent compound and is largely hydrolyzed by gut microbiota to its active metabolite, glycyrrhetinic acid, which is then absorbed. Glycyrrhetinic acid and carbenoxolone, on the other hand, are absorbed directly from the gastrointestinal tract. All three compounds are highly bound to plasma proteins. The following sections provide a detailed breakdown of their pharmacokinetic parameters, the experimental protocols used to obtain this data, and a visual representation of the typical experimental workflow.
Pharmacokinetic Data Summary
The table below summarizes the key pharmacokinetic parameters for glycyrrhizin, glycyrrhetinic acid, and carbenoxolone in humans following oral administration.
| Parameter | Glycyrrhizin (oral administration of Glycyrrhizin) | Glycyrrhetinic Acid (from oral Glycyrrhizin) | Carbenoxolone |
| Peak Plasma Concentration (Cmax) | Very low to undetectable[1] | ~200.3 ± 60.3 ng/mL | Markedly variable between patients |
| Time to Peak Concentration (Tmax) | Not applicable | 8 - 12 hours | Not specified |
| Area Under the Curve (AUC) | Not applicable | Dose-dependent increase | Not specified |
| Elimination Half-life (t½) | Not applicable | 10 - 30 hours (dose-dependent)[2] | Not specified |
| Bioavailability (F) | Very low (~1%) | Not applicable | Readily absorbed |
| Protein Binding | High | High | Highly bound to plasma proteins |
Note: The pharmacokinetic data for carbenoxolone is presented qualitatively due to the limited availability of specific quantitative values in the reviewed literature. Blood levels of carbenoxolone have been noted to show significant inter-patient variability.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study designed to determine the parameters listed above.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of pharmacokinetic profiles. The following are key experimental protocols typically employed in such studies.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines the steps for determining the pharmacokinetic profile of a compound after oral administration to rats.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water provided ad libitum.
2. Dose Preparation and Administration:
-
Formulation: The test compound (glycyrrhizin, glycyrrhetinic acid, or carbenoxolone) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: A specific dose (e.g., 50 mg/kg) is administered.
-
Administration: The formulation is administered orally via gavage.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Storage:
-
Centrifugation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma samples are stored at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: Plasma concentrations of the drug and its metabolites are determined using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation or solid-phase extraction.
-
Quantification: The concentration of the analyte is quantified by comparing its peak area to that of an internal standard.
6. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
Determination of Plasma Protein Binding
This protocol describes the equilibrium dialysis method, a common technique for determining the extent of drug binding to plasma proteins.
1. Preparation of Materials:
-
Dialysis Cells: Use of multi-well equilibrium dialysis apparatus.
-
Dialysis Membrane: Semi-permeable membrane with a specific molecular weight cutoff (e.g., 5-10 kDa).
-
Plasma: Pooled plasma from the relevant species (e.g., human or rat).
2. Experimental Procedure:
-
Spiking: The test compound is spiked into the plasma at a known concentration.
-
Dialysis Setup: The dialysis plate is assembled with the dialysis membrane separating the plasma chamber from the buffer chamber (containing phosphate-buffered saline, pH 7.4).
-
Incubation: The plate is incubated with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
3. Sample Analysis:
-
Sampling: Aliquots are taken from both the plasma and buffer chambers at the end of the incubation period.
-
Quantification: The concentration of the compound in both the plasma and buffer samples is determined by a validated analytical method (e.g., LC-MS/MS). The concentration in the buffer represents the unbound (free) drug concentration.
4. Calculation:
-
Percent Bound: The percentage of protein binding is calculated using the following formula:
where the total concentration is the concentration in the plasma chamber and the unbound concentration is the concentration in the buffer chamber.
References
Safety Operating Guide
Proper Disposal Procedures for FM 100
Waste Characterization and Handling Summary
All waste streams containing FM 100 must be treated as hazardous chemical waste. The initial and most critical steps in a compliant disposal process are proper identification, segregation, and labeling.
| Parameter | Guideline | Source/Justification |
| Waste Type | Hazardous Chemical Waste | Assumed based on its use in a research and drug development context, where compounds are often biologically active. |
| Primary Hazard | Potentially toxic, biologically active | A precautionary approach is necessary for novel research compounds where full toxicological data may not be available. |
| Compatible Container | Clearly labeled, leak-proof, screw-cap container (e.g., high-density polyethylene (B3416737) - HDPE) | General chemical waste guidelines recommend robust and chemically resistant containers to prevent leaks and spills.[1] |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), concentration, and accumulation start date | Standard laboratory practice and regulatory requirements mandate clear and accurate labeling of all hazardous waste.[2] |
| Storage | In a designated, secure, and well-ventilated hazardous waste accumulation area. Segregate from incompatible materials. | Proper storage is crucial to prevent accidental chemical reactions and ensure safety within the laboratory.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol details the procedures for the disposal of pure this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, at a minimum, the following PPE should be worn:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of waste is critical to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Solid Waste : Collect solid this compound, contaminated lab debris (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof container with a secure lid.[2] The container must be clearly labeled "Hazardous Waste: this compound and associated lab debris."
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste. Do not mix aqueous waste with solvent-based waste. The container must be compatible with the solvent used.
-
Sharps Waste : Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]
-
Empty Containers : Containers that have held this compound should be triple rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous liquid waste.[1][3] After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[3]
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill : Determine the extent of the spill and if there is any immediate danger.
-
Small Spills (Solid) :
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Contact your institution's EHS department or emergency response team immediately.
-
Decontamination of Laboratory Equipment
Equipment that has come into direct contact with this compound must be decontaminated prior to reuse, servicing, or disposal.
-
Initial Cleaning : Remove any visible residue by wiping with a disposable cloth dampened with an appropriate solvent.
-
Thorough Cleaning : Wash the equipment with soap and water.
-
Waste Disposal : All cleaning materials, including wipes and cloths, must be disposed of as solid hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
Logical Relationship for Spill Response
Caption: Decision-making process for responding to an this compound spill.
References
Essential Safety and Logistics for Handling FM 100
For researchers, scientists, and drug development professionals, the precise identification of "FM 100" is critical for ensuring safe handling and proper disposal. The designation "this compound" can refer to several distinct substances, each with its own specific set of hazards and required precautions. This guide provides essential safety and logistical information for the most likely candidates: This compound Hydraulic Oil , a food-grade lubricant, and Fermium (Fm) , a synthetic radioactive element with atomic number 100.
Identifying Your Substance
Before proceeding, it is imperative to confirm the exact nature of the "this compound" you are working with. Consult the manufacturer's Safety Data Sheet (SDS) for detailed information. The incorrect application of safety protocols can lead to hazardous situations.
This compound Hydraulic Oil & Mobil this compound Spray Lubricant
This compound Hydraulic Oil and Mobil this compound Spray Lubricant are industrial, often food-grade, lubricants. While generally considered to have low toxicity, proper personal protective equipment (PPE) and handling procedures are necessary to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound lubricating oils.
| Body Part | Personal Protective Equipment | Specifications & Notes |
| Eyes | Safety glasses with side shields or goggles | Protects against accidental splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents prolonged skin contact which may cause irritation. |
| Lab coat or protective clothing | Provides a barrier against spills and splashes. | |
| Respiratory | Not generally required under normal use with adequate ventilation. | If mists are generated, a respirator may be necessary. Consult the SDS. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with eyes and prolonged or repeated skin contact.
-
Use in a well-ventilated area to avoid the inhalation of mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the lubricant is handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
Food-grade lubricants should be stored separately from other lubricants and chemicals.[2]
Disposal Plan
The disposal of this compound lubricating oils must be conducted in accordance with local, state, and federal regulations.
-
Containment: In case of a spill, contain the material using absorbent pads or granules.
-
Collection: Collect the spilled material and any contaminated absorbents into a designated and labeled waste container.
-
Disposal: Dispose of the waste through a licensed waste disposal contractor. Do not dispose of it down the drain or into the environment.
The following diagram illustrates a general workflow for the disposal of this compound lubricating oils.
Caption: Waste Disposal Workflow for this compound Lubricating Oils.
Fermium (Fm), Atomic Number 100
Fermium is a synthetic, radioactive element. All work with Fermium must be conducted in a specially equipped and licensed radiological laboratory. Due to its high radioactivity and the fact that it is typically handled in only tracer amounts, the primary hazard is radiation exposure.
Personal Protective Equipment (PPE)
Handling radioactive materials like Fermium requires stringent adherence to safety protocols to prevent internal and external radiation exposure.
| Body Part | Personal Protective Equipment | Specifications & Notes |
| Eyes | Safety glasses or goggles | Essential to protect against splashes of radioactive solutions. |
| Skin | Double-gloving with disposable, chemical-resistant gloves | Prevents skin contamination. Gloves should be changed frequently. |
| Full-length lab coat | Worn closed with sleeves rolled down to protect clothing and skin. | |
| Close-toed shoes | Required for any work with open radioactive sources.[3] | |
| Respiratory | Work in a certified fume hood or glove box | Prevents inhalation of airborne radioactive particles. |
| Dosimetry | Personal dosimeters (e.g., film badges, TLDs) | Essential for monitoring radiation dose to the body and extremities. |
Operational Plan: Handling and Shielding
Handling:
-
All handling of Fermium must be performed by trained personnel in a designated radiological control area.
-
Use manipulators and work behind shielding (e.g., lead bricks, leaded glass) to minimize radiation exposure.
-
Work with the smallest possible quantities of the material.
-
Regularly monitor the work area and personnel for radioactive contamination.
-
No eating, drinking, smoking, or application of cosmetics is permitted in the laboratory.[4]
Experimental Protocols: Due to the rarity and high radioactivity of Fermium, detailed experimental protocols are highly specific to the research being conducted and are developed under strict regulatory oversight. As an example, studies of Fermium's atomic structure have been performed using resonance ionization spectroscopy on picogram quantities of the element.[5] These experiments involve evaporating the sample in a controlled environment and using lasers for ionization.
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE when handling radioactive materials like Fermium.
Caption: PPE Selection Logic for Handling Fermium.
Disposal Plan
The disposal of Fermium and any materials contaminated with it is strictly regulated as radioactive waste.
-
Segregation: Segregate radioactive waste from non-radioactive waste. Waste should be further segregated by isotope and form (solid, liquid).
-
Containment: Place radioactive waste in clearly labeled, appropriate containers. Solid waste is often collected in designated drums, while liquid waste is stored in sealed carboys.
-
Storage: Store the waste in a designated and shielded radioactive waste storage area.
-
Disposal: Disposal must be handled by the institution's radiation safety office, which will arrange for collection and disposal by a licensed radioactive waste vendor. In-lab sewer disposal of liquid radioactive waste is prohibited.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
